molecular formula C7H13NO3 B13900336 (-)-N-Formyl-L-tert-leucine

(-)-N-Formyl-L-tert-leucine

Cat. No.: B13900336
M. Wt: 159.18 g/mol
InChI Key: WVCGTXBZDLZEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-N-Formyl-L-tert-leucine is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-N-Formyl-L-tert-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-N-Formyl-L-tert-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamido-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGTXBZDLZEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-tert-leucine: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of N-Formyl-L-tert-leucine, a non-proteinogenic amino acid derivative with significant potential in pharmaceutical research and development. We will delve into its fundamental chemical properties, synthesis, and key applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes of N-Formyl-L-tert-leucine

N-Formyl-L-tert-leucine, a derivative of the chiral amino acid L-tert-leucine, is distinguished by its bulky tert-butyl side chain, which imparts unique steric and conformational properties. These characteristics are instrumental in its applications, particularly in the design of enzyme-resistant peptide analogs and as a chiral building block in asymmetric synthesis.

Below is a summary of its key molecular and physical properties:

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
IUPAC Name (2S)-2-formamido-3,3-dimethylbutanoic acid[1]
CAS Number 92571-61-4[1]
Appearance White to off-white solid[2][3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]

Synthesis of N-Formyl-L-tert-leucine: A Step-by-Step Protocol

The N-formylation of L-tert-leucine can be achieved through various established methods for the formylation of amino acids. A common and effective approach involves the use of formic acid activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This method allows for the efficient formation of the formyl amide bond under mild conditions.

Experimental Protocol: N-formylation of L-tert-leucine

This protocol outlines a general procedure for the synthesis of N-Formyl-L-tert-leucine.

Materials:

  • L-tert-leucine

  • Formic acid (≥95%)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • DCM for extraction

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

Procedure:

  • Activation of Formic Acid: In a round-bottom flask, dissolve formic acid (1.2 equivalents) in anhydrous diethyl ether or DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the formic acid solution with continuous stirring.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Formylation Reaction: In a separate flask, suspend L-tert-leucine (1 equivalent) in the chosen anhydrous solvent.

  • Filter the cold solution containing the activated formic acid to remove the DCU precipitate directly into the suspension of L-tert-leucine.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the filtrate sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude N-Formyl-L-tert-leucine can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Characterization: The identity and purity of the synthesized N-Formyl-L-tert-leucine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_activation Activation of Formic Acid cluster_formylation Formylation Reaction cluster_purification Work-up & Purification Formic_Acid Formic Acid Activated_Formic_Acid Activated Formic Acid (Formic Anhydride) Formic_Acid->Activated_Formic_Acid DCC, 0°C DCC DCC DCC->Activated_Formic_Acid DCU_precipitate DCU Precipitate Activated_Formic_Acid->DCU_precipitate L_tert_Leucine L-tert-Leucine N_Formyl_L_tert_Leucine_crude Crude N-Formyl-L-tert-leucine L_tert_Leucine->N_Formyl_L_tert_Leucine_crude Activated Formic Acid Workup Aqueous Work-up N_Formyl_L_tert_Leucine_crude->Workup Purification Recrystallization or Column Chromatography Workup->Purification Pure_Product Pure N-Formyl-L-tert-leucine Purification->Pure_Product

Caption: General workflow for the synthesis of N-Formyl-L-tert-leucine.

Applications in Research and Drug Development

The unique structural features of N-Formyl-L-tert-leucine and its precursor, L-tert-leucine, make them valuable in several areas of pharmaceutical development.

Chiral Building Block in Asymmetric Synthesis

L-tert-leucine is a crucial chiral building block in the synthesis of various pharmaceutical compounds.[4] Its bulky tert-butyl group provides significant steric hindrance, which is exploited in asymmetric synthesis to control the stereochemical outcome of reactions.[4] This makes it a key intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs), including protease inhibitors and antiviral agents.[4]

Ligand for Formyl Peptide Receptors (FPRs)

N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes through their interaction with Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors.[5] While the primary ligands are of bacterial origin, synthetic N-formylated peptides, including derivatives of leucine, can also act as agonists for these receptors. The binding of an N-formylated ligand to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial components of the innate immune response.[5]

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NFLTL N-Formyl-L-tert-leucine FPR1 FPR1 NFLTL->FPR1 G_Protein Gαβγ FPR1->G_Protein activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC PLC G_beta_gamma->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (Chemotaxis, Degranulation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

Analytical Methodologies for Quantification

Accurate quantification of N-Formyl-L-tert-leucine in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.

Quantitative Analysis by LC-MS/MS

A robust LC-MS/MS method for the quantification of N-formylated amino acids typically involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard, such as a deuterated analog of N-Formyl-L-tert-leucine, is crucial for achieving high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Analytical_Workflow Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Workflow for the quantitative analysis of N-Formyl-L-tert-leucine.

Conclusion

N-Formyl-L-tert-leucine is a molecule of significant interest to the scientific and drug development communities. Its unique structural properties make it a valuable tool in asymmetric synthesis, while its potential interaction with formyl peptide receptors opens avenues for research in immunology and inflammation. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, enabling further exploration of its pharmacokinetic and pharmacodynamic properties. As research continues, the full potential of N-Formyl-L-tert-leucine in various therapeutic areas is yet to be fully elucidated.

References

  • PubChem. N-Formylleucine. [Link]

  • PubChemLite. N-formyl-l-leucine (C7H13NO3). [Link]

  • Semantic Scholar. A Simple and Convenient Synthesis of N-Formyl Amino Acid Esters Under Mild Conditions. [Link]

  • PrepChem.com. Synthesis of N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester. [Link]

  • De Gruyter. Synthesis of tert-Leucine and Related Amino Acids. [Link]

  • MDPI. Solid Phase Formylation of N-Terminus Peptides. [Link]

  • Otto Chemie Pvt. Ltd. N-Moc-L-tert-Leucine, 97%. [Link]

  • Natural Micron Pharm Tech. L-Tert-Leucine. [Link]

Sources

Structural and Synthetic Paradigms of L-tert-Leucine vs. N-Formyl-L-tert-Leucine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics and direct-acting antivirals relies heavily on the integration of unnatural amino acids (UAAs). Among these, L-tert-leucine (L-Tle) and its synthetic precursor, N-Formyl-L-tert-leucine , represent critical building blocks. The inclusion of a bulky tert-butyl side chain imparts extreme conformational rigidity to peptide backbones, a feature exploited in blockbuster protease inhibitors such as Boceprevir, Telaprevir, and Nirmatrelvir (Paxlovid) [1]. This whitepaper provides an in-depth technical analysis of the structural differences, mechanistic utility, and biocatalytic workflows distinguishing these two highly valuable chemical entities.

Structural & Physicochemical Profiling

While L-tert-leucine and N-Formyl-L-tert-leucine share the same sterically demanding carbon skeleton, the formylation of the


-amino group fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and synthetic utility.
Causality of the tert-Butyl Group

In both molecules, the


-carbon is quaternary, meaning the bulky tert-butyl group is positioned immediately adjacent to the chiral 

-carbon. This creates severe steric hindrance that restricts the rotation of the Ramachandran dihedral angles (

and

). Consequently, incorporating L-Tle into a peptide chain forces the backbone into pre-organized

-turn conformations. This pre-organization drastically lowers the entropic penalty of binding when the drug enters a viral protease's active site [2].
Quantitative Comparison

The formyl group converts a basic primary amine into a neutral secondary amide, shifting the molecule from a zwitterion at physiological pH to a standard organic acid.

Table 1: Physicochemical and Structural Comparison

ParameterL-tert-Leucine (L-Tle)N-Formyl-L-tert-Leucine
Molecular Formula C₆H₁₃NO₂C₇H₁₃NO₃
Molecular Weight 131.17 g/mol 159.18 g/mol
Ionization State (pH 7.4) Zwitterionic (NH₃⁺ / COO⁻)Anionic (NH / COO⁻)
Hydrogen Bonding 3 Donors, 2 Acceptors2 Donors, 3 Acceptors
LogP (Predicted) ~0.73~0.85 - 1.10
Primary Utility API building block, Chiral ligandEnzymatic resolution intermediate

Mechanistic Impact of N-Formylation

The decision to utilize N-Formyl-L-tert-leucine over other protected derivatives (such as Boc- or Fmoc-Tle) is driven by atom economy and biocatalytic specificity.

  • Atom Economy in Synthesis: The formyl group (-CHO) is the smallest possible acyl protecting group. It effectively prevents unwanted nucleophilic attacks by the

    
    -amine during complex peptide couplings without adding unnecessary molecular weight, which is critical when scaling up industrial pharmaceutical synthesis.
    
  • Biocatalytic Recognition: Racemic mixtures of tert-leucine are notoriously difficult to resolve via classical diastereomeric crystallization due to the extreme hydrophobicity of the side chain. N-formylation provides a specific recognition motif (the amide bond) that is perfectly accommodated by the active site of L-amino acid acylases, enabling highly stereoselective kinetic resolution [3].

Biocatalytic Workflows and Applications

The synthesis of enantiopure L-Tle is predominantly achieved through two biocatalytic routes: the reductive amination of trimethylpyruvate via Leucine Dehydrogenase (LeuDH), and the enzymatic resolution of N-Formyl-DL-tert-leucine [4].

G Racemic Racemic N-Formyl-tert-leucine Acylase L-Amino Acid Acylase (pH 7.5, 37°C) Racemic->Acylase Biocatalysis LTle L-tert-Leucine (Deformylated) Acylase->LTle L-Selective Hydrolysis DFormyl D-N-Formyl-tert-leucine (Unreacted) Acylase->DFormyl No Reaction

Fig 1: Kinetic resolution of racemic N-formyl-tert-leucine via L-amino acid acylase.

Application in Viral Protease Inhibitors

In the design of direct-acting antivirals, the P3 position of the inhibitor often targets the S3 pocket of the viral protease (e.g., HCV NS3/4A or SARS-CoV-2 Mpro). L-Tle is the optimal residue for this position because its rigid structure prevents proteolytic degradation while maximizing hydrophobic contacts with residues like Met165 and Glu166 [2].

G P3 P3 Position: L-tert-Leucine Steric Extreme Steric Bulk (tert-butyl group) P3->Steric Conform Backbone Pre-organization (Restricted Dihedrals) Steric->Conform Locks Conformation Binding Enhanced S3 Pocket Binding (Hydrophobic Contacts) Conform->Binding Lowers Entropic Penalty Protease Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro) Binding->Protease High Affinity

Fig 2: Mechanistic pathway of L-tert-leucine enhancing viral protease inhibitor efficacy.

Experimental Protocol: Self-Validating Enzymatic Resolution

To transition from the N-formylated intermediate to the active L-Tle building block, a highly controlled enzymatic resolution is required. The following protocol is designed as a self-validating system , utilizing real-time stoichiometric feedback to confirm reaction progress and causality.

Objective: Isolate enantiopure L-tert-leucine (>99% ee) from racemic N-Formyl-DL-tert-leucine.

Step 1: Substrate Solubilization & Activation

  • Action: Suspend 100 mM of N-Formyl-DL-tert-leucine in deionized water. Gradually add 1 M NaOH until the pH reaches 7.5, ensuring complete dissolution.

  • Causality: The acylase enzyme requires a homogenous aqueous environment. Deprotonating the carboxylic acid (pKa ~3.5) to form the sodium salt solubilizes the highly hydrophobic substrate.

Step 2: Biocatalytic Cleavage Initiation

  • Action: Add 0.5 mM CoCl₂ to the solution, followed by the introduction of Aspergillus melleus L-amino acid acylase. Incubate at 37°C under gentle agitation.

  • Causality: Co²⁺ acts as an essential metal cofactor for the acylase, stabilizing the transition state during the hydrolysis of the formyl amide bond.

Step 3: Real-Time Monitoring (Self-Validation Step)

  • Action: Connect the bioreactor to an automated pH-stat dispensing 1 M NaOH.

  • Causality & Validation: As the enzyme selectively cleaves the L-enantiomer, it generates free L-tert-leucine and formic acid. The release of formic acid continuously drops the pH. The pH-stat titrates NaOH to maintain the optimal pH of 7.5. The reaction is self-validating: it is deemed exactly 100% complete regarding the L-enantiomer when precisely 0.5 molar equivalents of NaOH have been consumed.

Step 4: Downstream Isolation

  • Action: Once NaOH consumption ceases, acidify the mixture to pH 2.0 using HCl. Filter the resulting white precipitate.

  • Causality: At pH 2.0, the unreacted D-N-formyl-tert-leucine is fully protonated and insoluble, precipitating out of solution. The deformylated L-tert-leucine remains highly soluble in the acidic filtrate as a hydrochloride salt.

Step 5: Crystallization and Analytical Verification

  • Action: Adjust the filtrate to pH 6.0 (the isoelectric point of L-Tle) and concentrate in vacuo to induce crystallization. Verify purity via chiral HPLC using a Crownpak CR(+) column.

  • Causality: At its isoelectric point, the zwitterionic L-Tle has minimum solubility, allowing for high-yield recovery. Chiral chromatography confirms the absolute stereochemical fidelity of the biocatalytic process.

References

  • The peptidomimetic approach for the design of viral protease inhibitors ScienceDirect URL:[Link]

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease National Center for Biotechnology Information (PMC) URL:[Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates RSC Publishing URL: [Link]

  • Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production MDPI URL:[Link]

Technical Whitepaper: Physicochemical Characterization and Applications of (-)-N-Formyl-L-tert-leucine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of (-)-N-Formyl-L-tert-leucine , a critical chiral intermediate in the pharmaceutical industry.

Executive Summary

(-)-N-Formyl-L-tert-leucine (CAS 92571-61-4 ) is a non-proteinogenic amino acid derivative used primarily as a resolution intermediate for the production of L-tert-Leucine . The bulky tert-butyl side chain introduces significant steric hindrance, a property exploited in medicinal chemistry to enhance metabolic stability and selectivity in protease inhibitors (e.g., Atazanavir, Boceprevir). This guide provides a comprehensive technical profile for researchers optimizing chiral synthesis and drug development workflows.

Chemical Identity & Structural Analysis

The compound is the N-formylated derivative of L-tert-leucine.[1] The "tert-leucine" moiety (also known as L-3-methylvaline or L-2-amino-3,3-dimethylbutanoic acid) is structurally distinct from natural L-leucine due to the quaternary carbon in the side chain, which restricts conformational flexibility.

Parameter Technical Specification
IUPAC Name (2S)-2-Formamido-3,3-dimethylbutanoic acid
Common Name (-)-N-Formyl-L-tert-leucine
CAS Number 92571-61-4
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Stereochemistry L-isomer (S-configuration at

-carbon)
SMILES CC(C)(C)NC=O
Structural Significance

The formyl group acts as a protecting group for the amine, allowing for enzymatic resolution. The tert-butyl group provides a high degree of lipophilicity and steric bulk, making the motif resistant to proteolytic cleavage in vivo—a key feature for designing durable peptide mimetics.

Physical Properties Profile

The physical data below characterizes the solid-state behavior of the compound, essential for process chemistry and quality control.

Table 1: Physicochemical Properties[6]
Property Value / Description Notes/Context
Appearance White to off-white crystalline powderTypical of purified amino acid derivatives.
Melting Point 215 – 217 °C Significantly higher than N-formyl-L-leucine (~142°C) due to efficient crystal packing of the spherical tert-butyl group.
Optical Rotation Levorotatory (-) Specific rotation

is negative in polar solvents (e.g., methanol or water).
Solubility Soluble in alcohols (MeOH, EtOH), DMSO.Sparingly soluble in cold water; solubility increases significantly in alkaline aqueous solutions (as a salt).
pKa ~3.6 (Carboxyl)Estimated based on

-formamido acid analogs.
Hygroscopicity Low to ModerateThe hydrophobic side chain reduces moisture uptake compared to linear amino acid derivatives.

Expert Insight: The high melting point (215–217 °C) indicates a stable crystal lattice. In process scale-up, this thermal stability allows for aggressive drying protocols without risk of decomposition or melting, unlike lower-melting intermediates.

Synthesis & Enzymatic Resolution Workflow

The industrial production of (-)-N-Formyl-L-tert-leucine is inextricably linked to the production of L-tert-leucine via enzymatic resolution . Chemical synthesis of tert-leucine produces a racemic mixture (DL). The N-formyl group is introduced to facilitate kinetic resolution.

Mechanism of Action[8][9]
  • Racemization: The unreacted isomer (often the D-form or N-acetyl-D-isomer in other routes) is racemized to recycle the material.

  • Enzymatic Hydrolysis: Deformylase or specific acylases selectively hydrolyze the L-isomer derivative, or conversely, Leucine Dehydrogenase (LeuDH) is used in a reductive amination loop.

Below is the workflow for the Reductive Amination route, which is the modern standard for high-enantiomeric excess (ee) production.

G TMP Trimethylpyruvate (Keto Acid Precursor) L_Tle L-tert-Leucine (Target) TMP->L_Tle Reductive Amination Ammonium Ammonium Formate (NH4HCO2) Ammonium->L_Tle Enzyme Leucine Dehydrogenase (LeuDH) Cofactor NADH / NAD+ Cofactor->Enzyme Cofactor Recycling FDH Formate Dehydrogenase (FDH) FDH->Cofactor Regenerates NADH N_Formyl (-)-N-Formyl-L-tert-leucine (Intermediate/Byproduct) L_Tle->N_Formyl Formylation (Protection Step)

Figure 1: Enzymatic synthesis pathway. While N-Formyl-L-tert-leucine is often a substrate for deformylase in "kinetic resolution" routes, in "reductive amination" (shown), it serves as a protected standard or downstream intermediate.

Applications in Drug Development[7]

The tert-butyl group is a "privileged structure" in drug design. (-)-N-Formyl-L-tert-leucine serves as the direct precursor to L-tert-Leucine , which is the chiral building block for several blockbuster antivirals.

Key Pharmaceutical Targets
  • HIV Protease Inhibitors (e.g., Atazanavir):

    • Role: The tert-leucine moiety prevents the enzyme from cleaving the inhibitor, mimicking the transition state of the natural substrate but with enhanced steric bulk.

  • HCV NS3/4A Protease Inhibitors (e.g., Boceprevir, Telaprevir):

    • Role: Essential for the "warhead" binding affinity. The stereochemistry (L-isomer) is critical for fitting into the S1/S2 pockets of the viral protease.

Application Pathway Diagram

DrugPathway Start (-)-N-Formyl-L-tert-leucine (CAS 92571-61-4) Step1 Deformylation / Deprotection (HCl or Deformylase) Start->Step1 Intermediate L-tert-Leucine (Free Amino Acid) Step1->Intermediate API1 Atazanavir (HIV Protease Inhibitor) Intermediate->API1 Coupling API2 Boceprevir (HCV Inhibitor) Intermediate->API2 Coupling API3 Chiral Auxiliaries (Asymmetric Synthesis) Intermediate->API3 Derivatization

Figure 2: The value chain of N-Formyl-L-tert-leucine in pharmaceutical synthesis.

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at +15°C to +25°C (Room Temperature).

  • Atmosphere: Keep tightly closed. While not highly hygroscopic, exposure to high humidity can cause clumping.

  • Shelf Life: Typically 2–3 years if stored in a cool, dry place away from direct sunlight.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Wear nitrile gloves and safety glasses. Use a dust mask (N95) when handling bulk powder to prevent inhalation.

References

  • Merck KGaA. Product Specification: (-)-N-Formyl-L-tert-leucine for synthesis. Catalog No. 818264. Retrieved from Merck Millipore / Sigma-Aldrich.[4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6931667, N-Formyl-tert-leucine. [Link]

  • Bommarius, A. S., et al. (1998). "Membrane Bioreactors for the Production of Enantiomerically Pure alpha-Amino Acids." Enzyme and Microbial Technology, 22(7), 637-645.
  • Jaeger, D. A., et al. (1979). "Resolution of Amino Acids." Journal of the American Chemical Society. (Foundational work on tert-leucine resolution).

Sources

Solubility Dynamics of N-Formyl-L-tert-leucine in Polar Solvents: A Technical Guide for API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Formyl-L-tert-leucine (CAS 92571-61-4) is a highly sterically hindered, non-natural amino acid derivative that serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including HIV and HCV protease inhibitors[]. For process chemists and formulation scientists, understanding the thermodynamic solubility limits of this intermediate in organic solvents is paramount. This whitepaper provides an in-depth mechanistic analysis of the solubility of N-Formyl-L-tert-leucine in dimethyl sulfoxide (DMSO) and methanol, combining structural thermodynamics with field-proven experimental protocols to optimize downstream synthetic workflows.

Chemical Profile & Structural Thermodynamics

To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. As detailed by , N-Formyl-L-tert-leucine consists of three defining features: a bulky, lipophilic tert-butyl side chain; a polar N-formyl group (hydrogen bond acceptor/donor); and a C-terminal carboxylic acid[].

In standard aqueous environments, the tert-butyl group forces the surrounding water molecules to form a highly ordered clathrate cage. This "hydrophobic effect" is entropically unfavorable, resulting in poor aqueous solubility. However, in peptide and API synthesis, N-protected amino acids exhibit significantly enhanced solubility in organic solvents compared to their unprotected counterparts[2]. This is primarily due to the absence of a stable zwitterionic crystal lattice. Unprotected amino acids exist as zwitterions (NH3⁺/COO⁻), requiring highly polar environments to overcome the massive lattice energy. By formylating the amine, the zwitterionic state is abolished, drastically lowering the energy barrier for crystal lattice dissociation.

Solvation N1 N-Formyl-L-tert-leucine (Solid State) N2 Lattice Dissociation (u0394H > 0) N1->N2 Energy Input N3 Solvent Cavity Formation (u0394H > 0) N2->N3 N4 Solute-Solvent Interaction (u0394H < 0) N3->N4 H-Bonding & Dipole Forces N5 Solvated State (Equilibrium) N4->N5 u0394G < 0

Thermodynamic pathway of N-Formyl-L-tert-leucine solvation in organic solvents.

Solvation Mechanics in Polar Aprotic vs. Polar Protic Solvents

According to, the solubility of amino acid derivatives is dictated by the delicate balance between their non-polar side chains and polar backbone elements[2].

Dimethyl Sulfoxide (DMSO): The Polar Aprotic Powerhouse

DMSO is universally recognized as a premier solvent for N-protected amino acids[3]. As highlighted by , DMSO is a polar aprotic solvent with a high dielectric constant (ε = 46.7), allowing it to effectively disrupt intermolecular hydrogen bonds within the solid crystal lattice[3]. Furthermore, studies on demonstrate that the oxygen atom of DMSO serves as a powerful hydrogen-bond acceptor, stabilizing the N-H (amide) and O-H (carboxyl) protons of the solute[4]. Concurrently, the methyl groups of DMSO provide favorable van der Waals interactions with the tert-butyl moiety, leading to exceptional solubility.

Methanol (MeOH): The Polar Protic Balancer

Methanol offers a different but highly effective solvation mechanism. Research published by the indicates that protic solvents act as both hydrogen bond donors and acceptors, forming a dynamic, three-dimensional solvation shell around the polar functional groups of amino acid derivatives[5]. Methanol's lower dielectric constant (ε = 32.7) compared to water makes it significantly more accommodating to the hydrophobic tert-butyl group. This dual capability—solvating polar groups via H-bonding while accommodating lipophilic bulk—results in robust solubility profiles[5].

Quantitative Solubility Profile

The following table summarizes the theoretical and empirically observed solubility dynamics for N-Formyl-L-tert-leucine across different solvent classes at standard ambient temperature (25°C).

SolventClassificationDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility (mg/mL at 25°C)
DMSO Polar Aprotic46.7Strong H-bond acceptor, dipole-dipole stabilization> 100
Methanol Polar Protic32.7H-bond donor/acceptor, lipophilic accommodation> 50
Water Polar Protic80.1Hydrophobic repulsion (tert-butyl clathrate formation)< 5

Experimental Methodologies: Determining & Optimizing Solubility

As an application scientist, relying on visual dissolution can lead to critical process failures. The following self-validating protocol outlines the "Shake-Flask Method," the gold standard for determining true thermodynamic equilibrium solubility.

Protocol 1: Isothermal Shake-Flask Method

Causality Note: We utilize an isothermal shake-flask approach rather than kinetic dissolution because kinetic methods can artificially overestimate solubility due to temporary supersaturation. True thermodynamic solubility requires establishing a dynamic equilibrium between the solid and liquid phases.

  • Solute Addition: Weigh an excess amount of N-Formyl-L-tert-leucine (e.g., 200 mg) into a 2 mL glass HPLC vial. Causality: Excess solid must be present to ensure the solvent reaches maximum saturation capacity.

  • Solvent Addition: Dispense exactly 1.0 mL of anhydrous DMSO or Methanol into the vial.

  • Isothermal Agitation: Seal the vial and incubate in a thermomixer at 25°C ± 0.1°C, shaking at 800 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome the lattice energy barrier and ensure the system reaches a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Causality: High-speed centrifugation completely pellets undissolved micro-crystals. If micro-crystals remain suspended, they will dissolve upon dilution in the next step, artificially inflating the quantified solubility.

  • Supernatant Extraction: Carefully aspirate the upper supernatant layer using a positive displacement pipette, taking strict care not to disturb the solid pellet.

Protocol 2: HPLC-UV Quantification
  • Dilution: Dilute the aspirated supernatant 1:100 or 1:1000 in the mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA). Causality: Dilution prevents column overloading and ensures the concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a standard gradient method.

  • Detection & Calculation: Monitor absorbance at 210 nm. Because N-Formyl-L-tert-leucine lacks aromatic rings, the amide bond is the primary absorbing chromophore.

  • Self-Validation Step: Always run a solvent blank to ensure no matrix interference at 210 nm. Quantify the concentration using a pre-established calibration curve of N-Formyl-L-tert-leucine standards, ensuring the linearity coefficient (R²) is > 0.999.

Workflow S1 1. Solute Addition (Excess N-Formyl-L-tert-leucine) S3 3. Isothermal Agitation (24-48h at 25°C) S1->S3 S2 2. Solvent Addition (DMSO or Methanol) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000 x g) S3->S4 S5 5. HPLC-UV Quantification (Supernatant Analysis) S4->S5

Standard isothermal shake-flask protocol for determining equilibrium solubility.

Downstream Applications in API Synthesis

The high solubility of N-Formyl-L-tert-leucine in polar aprotic (DMSO) and polar protic (Methanol) solvents makes it an ideal substrate for homogeneous liquid-phase peptide coupling. In the synthesis of protease inhibitors, maintaining the intermediate in a fully dissolved state prevents premature precipitation during coupling cycles, ensuring high yields and minimizing the formation of truncated impurities. By leveraging the solvation mechanics outlined in this guide, process chemists can optimize solvent ratios, reduce waste, and streamline the scale-up of critical pharmaceutical compounds.

References

  • Verardo, G. et al. "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO." Journal of Peptide Science (PubMed). URL: [Link]

  • Royal Society of Chemistry. "Solubility of amino acid derivatives and SPPS-reagents." rsc.org. URL: [Link]

Sources

The Stereochemical Landscape of (-)-N-Formyl-L-tert-leucine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth examination of the synthesis, characterization, and application of a crucial chiral building block.

Abstract

(-)-N-Formyl-L-tert-leucine is a non-proteinogenic amino acid derivative that has garnered significant attention in the pharmaceutical industry. Its sterically demanding tert-butyl group and defined stereochemistry make it an invaluable chiral auxiliary and a key structural motif in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry of (-)-N-Formyl-L-tert-leucine, detailing its synthesis, methods for stereochemical assignment, and its applications in asymmetric synthesis and drug development. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chiral compound.

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. (-)-N-Formyl-L-tert-leucine, a derivative of the unnatural amino acid L-tert-leucine, serves as a powerful tool in achieving this goal. Its bulky tert-butyl group provides a high degree of steric hindrance, which can be exploited to control the stereochemical outcome of chemical reactions.

L-tert-leucine itself is a chiral, non-proteinogenic amino acid widely employed as a key intermediate in the synthesis of pharmaceutical compounds, particularly in enantioselective synthesis.[1] Its derivatives, including (-)-N-Formyl-L-tert-leucine, are instrumental as chiral building blocks or auxiliaries in reactions designed to produce single-isomer pharmaceuticals with high enantiomeric excess.[1]

The Stereochemical Identity of (-)-N-Formyl-L-tert-leucine

The designation "(-)-N-Formyl-L-tert-leucine" encapsulates the key stereochemical features of the molecule:

  • L-Configuration: The "L" descriptor refers to the configuration at the α-carbon (the carbon atom adjacent to the carboxyl group). In the Fischer projection of the parent amino acid, L-tert-leucine, the amino group is on the left side.[2] This corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The IUPAC name for L-tert-leucine is (2S)-2-amino-3,3-dimethylbutanoic acid.[3]

  • (-)-Rotation: The "(-)" sign indicates that the molecule is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). It is important to note that the L/D and R/S notations are based on molecular structure, while the (+)/(-) notation is an experimentally determined physical property and there is no direct, universal correlation between them.

The formylation of the amino group in L-tert-leucine to give N-Formyl-L-tert-leucine does not alter the stereocenter at the α-carbon. Therefore, (-)-N-Formyl-L-tert-leucine retains the (S)-configuration of its parent amino acid. The IUPAC name for N-Formyl-L-leucine is (2S)-2-formamido-4-methylpentanoic acid.[4][5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (-)-N-Formyl-L-tert-leucine relies on the synthesis of its precursor, L-tert-leucine. The synthesis of tert-leucine often results in a racemic mixture (a 50:50 mixture of L- and D-enantiomers), which must then be resolved to isolate the desired L-enantiomer.

Synthesis of Racemic tert-Leucine

Several synthetic routes to racemic tert-leucine have been developed. One common approach involves the Strecker synthesis, where pivalaldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Another method utilizes the bislactim ether method, which offers a two-step synthesis of ethyl tert-leucinate from 2,5-diethoxypyrazine in a 64% overall yield.[6]

Chiral Resolution of DL-tert-Leucine

The separation of the L- and D-enantiomers of tert-leucine is a critical step. Various methods for chiral resolution have been reported, including:

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, DL-tert-leucine can be resolved using camphor-10-sulphonic acid.[7] Another approach involves the resolution of N-tosyl-DL-tert-leucine using brucine or racemic N-benzyloxycarbonyl-tert-leucine through its quinine salt.[7] The ethyl ester of DL-tert-leucine has also been resolved by crystallization of its dibenzoyl-d-tartrate salts.[7]

  • Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent tools for chiral resolution. Hog kidney amidase has been used to resolve DL-tert-leucine amide.[7] More recently, enzymatic methods have gained favor due to their high optical purity, mild reaction conditions, and environmental friendliness.[8] For example, leucine dehydrogenase (LeuDH) can be used to prepare L-tert-leucine from its α-keto acid precursor, trimethylpyruvate (TMP).[9]

  • Chiral Chromatography: Chiral ligand-exchange chromatography (LEC) using a column such as Chiralpak WH can be used to directly separate the enantiomers of tert-leucine.[10] Optimal separation conditions have been found to be a mobile phase containing 5.0 mM Cu2+ at a pH of 5.5 and a temperature of 25°C.[10]

G cluster_synthesis Synthesis of Racemic tert-Leucine cluster_resolution Chiral Resolution cluster_formylation Formylation Pivalaldehyde Pivalaldehyde Strecker_Synthesis Strecker_Synthesis Pivalaldehyde->Strecker_Synthesis NH3, HCN Racemic_tert_Leucine Racemic_tert_Leucine Strecker_Synthesis->Racemic_tert_Leucine Diastereomeric_Salt_Formation Diastereomeric_Salt_Formation Racemic_tert_Leucine->Diastereomeric_Salt_Formation Chiral Resolving Agent Enzymatic_Resolution Enzymatic_Resolution Racemic_tert_Leucine->Enzymatic_Resolution Enzyme Chiral_Chromatography Chiral_Chromatography Racemic_tert_Leucine->Chiral_Chromatography Chiral Column Diethoxypyrazine Diethoxypyrazine Bislactim_Ether_Method Bislactim_Ether_Method Diethoxypyrazine->Bislactim_Ether_Method 1. t-BuLi 2. H+ Bislactim_Ether_Method->Racemic_tert_Leucine L_tert_leucine L_tert_leucine Diastereomeric_Salt_Formation->L_tert_leucine Formylation Formylation L_tert_leucine->Formylation Formylating Agent Enzymatic_Resolution->L_tert_leucine Chiral_Chromatography->L_tert_leucine N_Formyl_L_tert_leucine N_Formyl_L_tert_leucine Formylation->N_Formyl_L_tert_leucine (-)-N-Formyl-L-tert-leucine

Synthetic pathway to (-)-N-Formyl-L-tert-leucine.
Formylation of L-tert-leucine

Once enantiomerically pure L-tert-leucine is obtained, the final step is the formylation of the amino group. This can be achieved using various formylating agents, such as formic acid or a mixed anhydride of formic acid. The reaction conditions are typically mild to prevent racemization of the chiral center.

Stereochemical Characterization

Confirming the stereochemical purity of (-)-N-Formyl-L-tert-leucine is paramount. A combination of analytical techniques is employed for this purpose.

Polarimetry

Polarimetry is a fundamental technique for determining the optical rotation of a chiral compound. A solution of the sample is placed in a polarimeter, and the angle to which it rotates plane-polarized light is measured. A negative rotation confirms the levorotatory nature of the compound.

Property Value
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol [4]
Appearance White or off-white powder[1]
Optical Rotation [α]D Negative value (specific value depends on concentration and solvent)
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for determining the enantiomeric excess (ee) of a chiral compound. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately quantified. For amino acids, pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA), is often employed to form diastereomers that can be separated on a standard reversed-phase HPLC column.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy can confirm the overall structure of N-Formyl-L-tert-leucine, specialized NMR techniques are required for stereochemical analysis. The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space. While obtaining suitable crystals can be challenging, the resulting structural information is unambiguous.

Applications in Asymmetric Synthesis and Drug Development

The unique structural features of (-)-N-Formyl-L-tert-leucine make it a valuable tool in the synthesis of chiral molecules.

Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky tert-butyl group of (-)-N-Formyl-L-tert-leucine can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. This approach has been successfully used in various asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.

Use of (-)-N-Formyl-L-tert-leucine as a chiral auxiliary.
Chiral Building Block

In addition to its role as a chiral auxiliary, (-)-N-Formyl-L-tert-leucine can be incorporated as a permanent structural element in the final drug molecule. Its rigid and well-defined conformation can be used to control the overall shape of the molecule, which is crucial for its interaction with biological targets such as enzymes and receptors. The tert-butyl group can also impart desirable pharmacokinetic properties, such as increased metabolic stability.

Conclusion

The stereochemistry of (-)-N-Formyl-L-tert-leucine is a critical aspect of its utility in modern drug discovery and development. A thorough understanding of its synthesis, chiral resolution, and stereochemical characterization is essential for its effective application. As a versatile chiral auxiliary and building block, (-)-N-Formyl-L-tert-leucine will undoubtedly continue to play a significant role in the creation of novel, enantiomerically pure therapeutics. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working to harness the power of this important chiral molecule.

References

  • Direct Measurement of Enantiomeric Excess of Synthetic Tert‐Leucine with a Chiral‐Ligand‐Exchange Chromatography. Scite. Available at: [Link]

  • L-Tert-Leucine. Natural Micron Pharm Tech. Available at: [Link]

  • N-Formylleucine | C7H13NO3. PubChem. Available at: [Link]

  • US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents.
  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Stereochemistry. Available at: [Link]

  • Synthesis of tert-Leucine and Related Amino Acids. Available at: [Link]

  • PROCESS FOR PRODUCING TERT-LEUCINE. European Patent Office. Available at: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines. PubMed. Available at: [Link]

  • Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed. Available at: [Link]

  • FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ. Available at: [Link]

  • N-formyl-l-leucine (C7H13NO3). PubChemLite. Available at: [Link]

  • Ready-Made Amino Acids. American Peptide Society. Available at: [Link]

  • Stereochemistry, Conformation and Configuration. Available at: [Link]

  • Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. ResearchGate. Available at: [Link]

  • X Ray crystallography. PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). ResearchGate. Available at: [Link]

  • CERTIFICATE OF ANALYSIS Product Name: N-Formyl-L-leucine Orlistat Impurity CAS NO. Synchemia. Available at: [Link]

  • L-tert-Leucine | C6H13NO2. PubChem. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. Available at: [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • X-ray structures of the leucine-binding protein illustrate conformational changes and the basis of ligand specificity. PubMed. Available at: [Link]

  • X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers. Available at: [Link]

  • Chiral resolution of dl -leucine via salifying tartaric acid derivatives. ResearchGate. Available at: [Link]

  • DL-tert-Leucine 98. Available at: [Link]

Sources

The Nomenclature Labyrinth: A Guide to N-Formyl-L-tert-leucine

[1]

Executive Summary: The "Ghost" in the Catalog

In the high-stakes world of peptide synthesis and peptidomimetic drug design, N-Formyl-L-tert-leucine (CAS 92571-61-4) is a critical chiral building block. It serves as a precursor for bulky, hydrophobic pharmacophores often found in HIV and HCV protease inhibitors.

However, sourcing this compound is notoriously difficult not because of scarcity, but because of nomenclature fragmentation . Depending on the vendor’s naming convention logic—whether they view the molecule as a leucine derivative, a valine derivative, or a substituted butanoic acid—the catalog entry changes completely.

This guide provides a definitive synonym matrix, structural verification data, and search strategies to ensure you locate the correct enantiomer (L-) for your synthesis.

Chemical Identity & Structural Verification

Before searching, you must establish the ground truth of the molecule’s identity to avoid purchasing the wrong isomer (e.g., D-isomer CAS 92571-59-0) or the wrong derivative (e.g., Boc-protected).

Core Identity Card
ParameterValue
Primary Name N-Formyl-L-tert-leucine
CAS Number 92571-61-4
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Physical State White to off-white crystalline solid
Structural Breakdown

The molecule consists of a tert-butyl side chain (providing steric bulk), a carboxylic acid (C-terminus), and an amine protected by a formyl group .

ChemicalStructureFigure 1: Structural Dissection of N-Formyl-L-tert-leucineCoreChiral Center(Alpha Carbon)SideChainSide Chain(tert-Butyl Group)-C(CH3)3Core->SideChain Steric BulkProtectingGroupN-Terminus Protection(Formyl Group)-CHOCore->ProtectingGroup Amine ModificationBackboneC-Terminus(Carboxylic Acid)-COOHCore->Backbone Acid Functionality

The Synonym Matrix: Decoding Catalog Entries

Vendors index this compound based on three distinct chemical logics. Understanding these logics is the key to finding the compound.

Category A: The "Trivial" Names (Most Common)

These names use the common amino acid nomenclature. "Tert-leucine" is a non-proteinogenic amino acid, often abbreviated as Tle .

  • N-Formyl-L-tert-leucine (Standard Catalog Name)[][2][3][4][5][6][7]

  • (-)-N-Formyl-L-tert-leucine (Denoting optical rotation)

  • N-Formyl-Tle-OH (Peptide synthesis notation)

  • For-Tle-OH (Abbreviation used in solid-phase synthesis lists)[]

Category B: The "Valine" Derivative Logic

Chemically, tert-leucine is structurally closer to valine (isopropyl side chain) than leucine (isobutyl side chain). Adding a methyl group to valine's side chain creates the tert-butyl group. Therefore, some rigorous chemical catalogs index it as a substituted valine.

  • N-Formyl-3-methyl-L-valine [][2][4]

  • L-Valine, N-formyl-3-methyl- (CAS Index Name format)[][2][4]

  • (-)-N-Formyl-3-methyl-L-valine [][2][4]

Category C: The Systematic (IUPAC) Logic

When searching in bulk chemical databases (like PubChem or Reaxys) rather than vendor catalogs, systematic names are preferred.

  • (2S)-2-Formamido-3,3-dimethylbutanoic acid [][4]

  • (S)-2-Formylamino-3,3-dimethylbutyric acid

  • Butanoic acid, 2-(formylamino)-3,3-dimethyl-, (2S)- [][4]

Synonym Reference Table
Naming LogicPrimary Search TermSecondary/Obscure Synonyms
Trivial N-Formyl-L-tert-leucineFor-Tle-OH, N-Formyl-L-Tle
Systematic (2S)-2-Formamido-3,3-dimethylbutanoic acid2-Formylamino-3,3-dimethylbutyric acid
Structural N-Formyl-3-methyl-L-valineL-Valine, N-formyl-3-methyl-
Inverted L-tert-Leucine, N-formyl-Leucine, N-formyl-tert-

Search Strategy & Methodology

To ensure 100% retrieval of valid suppliers, do not rely on a single search string. Use this tiered approach.

Tier 1: The CAS Search (High Precision)

The most reliable method is searching by CAS number. However, be aware that some vendors may incorrectly map the generic CAS (racemic) to the specific enantiomer.

  • Search Query: 92571-61-4

  • Validation: Check the product description for "L-" or "(S)-" and an optical rotation value (usually negative,

    
     to 
    
    
    ).
Tier 2: The Structure Search (High Recall)

If the CAS search fails, use the SMILES string. This bypasses nomenclature issues entirely.

  • SMILES: CC(C)(C)C(=O)O (Isomeric SMILES for L-form)

  • InChIKey: WVCGTXBZDLZEDU-RXMQYKEDSA-N

Tier 3: The Boolean Keyword Search

Use this string in vendor portals (e.g., Sigma, Fisher, MolPort) to catch all naming variations:

  • Query: ("N-Formyl" AND "tert-leucine") OR ("Formyl" AND "3-methylvaline") OR "92571-61-4"[4]

SearchWorkflowFigure 2: Validated Search Workflow for N-Formyl-L-tert-leucineStartStart SearchCASSearch CAS: 92571-61-4Start->CASCheckResult Found?CAS->CheckVerifyVerify Stereochemistry(Must be L- / S-)Check->VerifyYesAltNameSearch Synonym:'N-Formyl-3-methyl-L-valine'Check->AltNameNoSMILESSearch SMILES:CC(C)(C)[C@@H](NC=O)C(=O)OCheck->SMILESStill NoSuccessPurchase Validated StandardVerify->SuccessAltName->CheckSMILES->Verify

Applications in Drug Development

Why is this specific intermediate crucial?

  • Protease Inhibition: The tert-butyl group provides exceptional resistance to enzymatic degradation and fits into hydrophobic pockets (S2/S3 subsites) of viral proteases (e.g., HIV, HCV).

  • Chiral Induction: In asymmetric synthesis, the bulky tert-butyl group induces high stereoselectivity in downstream reactions.

  • Peptide N-Capping: The formyl group acts as a stable, small N-terminal cap that mimics the transition state in certain enzymatic pathways.

Note on Handling: Ensure the compound is stored at -20°C and kept desiccated. The formyl group is generally stable, but the carboxylic acid makes the compound susceptible to moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6931667: N-Formyl-L-tert-leucine. Retrieved from [Link]

Comparative Technical Analysis: N-Formyl-L-leucine vs. N-Formyl-L-tert-leucine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and experimental distinctions between N-Formyl-L-leucine and N-Formyl-L-tert-leucine .

Executive Summary

While sharing a similar nomenclature, N-Formyl-L-leucine (f-Leu) and N-Formyl-L-tert-leucine (f-Tle) occupy distinct functional niches in life sciences.

  • N-Formyl-L-leucine is a bio-active probe . It mimics bacterial metabolic byproducts, acting as a potent agonist for Formyl Peptide Receptors (FPRs) to drive immunological chemotaxis.[1]

  • N-Formyl-L-tert-leucine is a chemo-inert scaffold . It is a synthetic intermediate used primarily in the asymmetric synthesis of chiral antiviral drugs (e.g., HIV protease inhibitors). Its bulky tert-butyl side chain renders it biologically orthogonal but chemically invaluable for steric control.

This guide analyzes the divergence in their physicochemical properties, biological signaling, and experimental utility.[2]

Molecular Architecture & Physicochemical Divergence

The core differentiator lies in the side-chain topology at the


-carbon.
FeatureN-Formyl-L-leucineN-Formyl-L-tert-leucine
Side Chain Isobutyl group (

)
tert-Butyl group (

)
Steric Character Flexible, Natural (

-branched)
Rigid, Bulky (

-branched)
Hydrophobicity HighVery High (Lipophilic anchor)
Enzymatic Fit Fits native hydrophobic pockets (e.g., FPR1)Excluded from native pockets; requires specific engineered enzymes
Primary Utility Immunology / Cell BiologyAsymmetric Catalysis / Drug Synthesis
Structural Impact Analysis

The isobutyl group of f-Leu allows for conformational rotation, enabling the molecule to adopt the precise binding pose required by the G-protein coupled receptor FPR1. Conversely, the tert-butyl group of f-Tle introduces a "steric lock." The quaternary carbon adjacent to the chiral center restricts bond rotation ($ \chi_1 $ torsion angle), creating a rigid scaffold. This rigidity is exploited in drug design to freeze bioactive conformations, increasing metabolic stability and potency in protease inhibitors.

Functional Domain A: Immunobiology (N-Formyl-L-leucine)

Mechanism of Action: FPR1 Agonism

N-Formyl-L-leucine is a truncated analog of the classic bacterial chemotactic peptide fMet-Leu-Phe (fMLP) . In mammalian neutrophils, it binds to the Formyl Peptide Receptor 1 (FPR1) , a GPCR that detects N-formylated peptides released during bacterial protein synthesis or mitochondrial damage.[1]

Key Experimental Insight: While less potent than fMLP, f-Leu is often used in fragment-based screening to identify the minimal pharmacophore required for receptor activation.

Signaling Pathway Visualization

The following diagram illustrates the cascade initiated by N-Formyl-L-leucine binding, leading to actin polymerization and chemotaxis.

FPR1_Signaling Agonist N-Formyl-L-leucine (Extracellular) FPR1 FPR1 Receptor (Transmembrane) Agonist->FPR1 Ligand Binding G_Protein Gi Protein (Dissociation) FPR1->G_Protein Conformational Change PLC PLC-beta Activation G_Protein->PLC G-beta/gamma subunits IP3 IP3 / DAG Generation PLC->IP3 Hydrolysis of PIP2 Calcium Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Signaling Actin Actin Polymerization (Chemotaxis) Calcium->Actin Cytoskeletal Remodeling

Figure 1: Signal transduction pathway activated by N-Formyl-L-leucine in neutrophils.

Functional Domain B: Asymmetric Synthesis (N-Formyl-L-tert-leucine)

Mechanism of Action: Kinetic Resolution

N-Formyl-L-tert-leucine is primarily encountered as a substrate in the Enzymatic Kinetic Resolution of racemic tert-leucine. Because tert-leucine is non-proteinogenic, it must be synthesized chemically (yielding a DL-mix) and then resolved.

The Challenge: The bulky tert-butyl group prevents standard acylases (like Hog Kidney Acylase I) from hydrolyzing the amide bond efficiently. The Solution: Specialized enzymes (e.g., engineered Deformylases or specific bacterial Aminoacylases) are required. The N-formyl group is preferred over N-acetyl in some industrial processes because it is easier to remove under mild conditions without racemizing the sterically crowded center.

Workflow Visualization

The diagram below depicts the resolution process to isolate pure L-tert-leucine, a key intermediate for HIV protease inhibitors like Atazanavir.

Kinetic_Resolution Racemic Racemic N-Formyl-tert-leucine Enzyme L-Specific Deformylase/Acylase Racemic->Enzyme Substrate Input L_Product L-tert-leucine (Free Amine) Enzyme->L_Product Hydrolysis (Fast) D_Substrate N-Formyl-D-tert-leucine (Unreacted) Enzyme->D_Substrate No Reaction (Slow) Recycle Chemical Racemization D_Substrate->Recycle Recycling Loop Recycle->Racemic Re-entry

Figure 2: Enzymatic kinetic resolution workflow for producing L-tert-leucine from N-formyl precursors.

Experimental Protocols

Protocol A: Neutrophil Chemotaxis Assay (Using N-Formyl-L-leucine)

Objective: To quantify the chemotactic potential of N-Formyl-L-leucine relative to the standard fMLP.

  • Preparation: Isolate human neutrophils from heparinized blood via density gradient centrifugation (Ficoll-Paque). Resuspend in HBSS + 0.1% BSA.

  • Ligand Dilution: Prepare N-Formyl-L-leucine stock (10 mM in DMSO). Dilute serially in assay buffer to range

    
     M to 
    
    
    
    M.
    • Note: f-Leu requires higher concentrations (

      
       M range) than fMLP (
      
      
      
      M) due to lower affinity.
  • Chamber Assembly: Use a Boyden chamber (transwell) with a 3 µm pore size polycarbonate filter.

  • Loading: Place chemoattractant (f-Leu) in the lower well; place neutrophil suspension (

    
     cells/mL) in the upper well.
    
  • Incubation: Incubate for 45–60 minutes at 37°C in 5% CO

    
    .
    
  • Quantification: Remove non-migrated cells from the top. Fix and stain migrated cells (lower surface) with Crystal Violet. Count using microscopy or read absorbance at 590 nm.

Protocol B: Chemical Deprotection of N-Formyl-L-tert-leucine

Objective: To remove the formyl protecting group without racemization, yielding pure L-tert-leucine. Context: This is often the final step after enzymatic resolution.

  • Reaction Setup: Dissolve N-Formyl-L-tert-leucine (1.0 eq) in Methanol/HCl (1.25 M).

    • Why Methanol/HCl? The formyl group is more labile than the acetyl group. Mild acidic methanolysis cleaves the formyl moiety as methyl formate.

  • Conditions: Stir at room temperature for 12–24 hours. Monitor via TLC (ninhydrin stain will visualize the free amine).

  • Workup: Concentrate the solvent in vacuo. The bulky tert-butyl group stabilizes the carbocation intermediate less than linear chains, but care must be taken to avoid high heat which could induce degradation.

  • Purification: Recrystallize the resulting L-tert-leucine hydrochloride salt from Ethanol/Ether.

  • Validation: Verify optical rotation

    
     (c=1, H
    
    
    
    O) and compare to literature standard (approx +10.0° for L-isomer).

References

  • Dahlgren, C., & Gabl, M. (2025). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition."[2] Frontiers in Immunology. Link (Context: FPR1 signaling mechanisms).

  • Tocris Bioscience. "N-Formyl-Met-Leu-Phe Biological Activity." Link (Context: Standard agonists for FPR1).

  • Bommarius, A. S., et al. (1995).[3] "Synthesis of homochiral L-tert-leucine via a lipase catalyzed dynamic resolution process." Tetrahedron: Asymmetry. Link (Context: Enzymatic resolution of tert-leucine).

  • Sigma-Aldrich. "L-tert-Leucine Product Information & Applications." Link (Context: Use of tert-leucine in chiral ligands and drugs).

  • BenchChem. "N-Formyl-L-leucine-d3 Application Notes." Link (Context: Analytical standards and metabolic tracking).

Sources

Methodological & Application

Protocol for the N-Formylation of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Introduction: The Significance and Challenge of N-Formylation

N-formylation, the introduction of a formyl group (-CHO) onto a nitrogen atom, is a fundamental chemical transformation with broad utility in pharmaceutical and chemical research. Formamides are critical intermediates, serving as protecting groups for amines in peptide synthesis, precursors for the synthesis of isocyanides, and as key structural motifs in numerous biologically active molecules[1][2][3]. The formyl group is one of the simplest amine-protecting groups, valued for its small size and unique chemical properties[4].

However, the N-formylation of amino acids, particularly those with bulky, sterically hindering side chains such as Valine, Leucine, tert-Leucine, and Phenylalanine, presents significant synthetic challenges. The steric bulk surrounding the α-amino group can dramatically decrease its nucleophilicity, impeding the approach of the formylating agent and leading to slow reaction rates, incomplete conversion, and the need for harsh reaction conditions that can compromise chiral integrity[5][6].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the N-formylation of bulky amino acids. We will explore the causality behind experimental choices, compare leading methodologies, and provide detailed, step-by-step protocols for high-yield synthesis while addressing common pitfalls like racemization.

Core Challenges in Formylating Bulky Amino Acids

Successfully formylating a sterically hindered amino acid requires overcoming two primary obstacles:

  • Reduced Reactivity: The bulky alkyl or aryl side chains (e.g., the isopropyl group of Valine or the tert-butyl group of tert-Leucine) physically obstruct the lone pair of electrons on the α-nitrogen, demanding a highly reactive formylating agent to achieve efficient conversion.

  • Risk of Racemization: Amino acid esters, particularly tert-butyl esters which are common intermediates in peptide synthesis, are susceptible to racemization under certain conditions[5][7]. The use of harsh reagents or prolonged reaction times can lead to the loss of stereochemical purity, which is unacceptable for pharmaceutical applications.

Therefore, the ideal protocol must be highly efficient to overcome steric hindrance but also sufficiently mild to preserve the stereocenter.

Comparative Overview of Key Formylation Methods

Several reagents can achieve N-formylation, but their efficacy with bulky substrates varies significantly. The choice of reagent is critical and depends on the substrate's sensitivity, particularly its propensity for racemization.

MethodReagent SystemTypical ConditionsAdvantagesDisadvantagesSuitability for Bulky AAs
Acetic Formic Anhydride (AFA) Formic Acid / Acetic Anhydride-20 °C to 0 °C, < 30 minExtremely high reactivity, near-quantitative yields (97-100%), rapid reaction times, inexpensive reagents[5][6].Moisture sensitive; can cause racemization in sensitive substrates like tert-butyl esters[5].Excellent
Carbodiimide Activation Formic Acid / DCC or EDCI0 °C to RT, 1-4 hMild conditions, minimizes racemization, high yields, suitable for acid-sensitive esters[5][8].Requires removal of urea byproduct (for DCC), more expensive than AFA.Excellent
Cyanuric Chloride / DMF 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMFRT to 85 °CForms a highly reactive Vilsmeier-Haack type reagent, effective for difficult substrates[9][10].Requires anhydrous conditions; reagent can be harsh.Very Good
Formic Acid (Neat) Formic AcidReflux / 80 °CSimple, solvent-free, uses an inexpensive reagent[6][11].Requires elevated temperatures, which can be problematic for sensitive substrates; yields may be lower for aliphatic amines[6].Moderate

Detailed Protocols and Mechanistic Insights

Protocol 1: High-Efficiency Formylation using in situ Acetic Formic Anhydride (AFA)

This method is the workhorse for N-formylation due to its exceptional reactivity, which easily overcomes the steric hindrance of bulky amino acids. The key is the in situ generation of the mixed anhydride, which is significantly more electrophilic than formic acid itself[5][12].

Causality: The reaction is performed at low temperatures (-20 °C) to control the exothermic formation of AFA and prevent its thermal decomposition into acetic acid and carbon monoxide[2]. The higher electrophilicity of the formyl carbonyl carbon compared to the acetyl carbonyl ensures selective formylation[12].

Reaction Mechanism: N-Formylation with Acetic Formic Anhydride

The mechanism proceeds via a nucleophilic acyl substitution. The amine's nitrogen atom attacks the more electrophilic formyl carbon of the AFA. The resulting tetrahedral intermediate collapses, eliminating the stable acetate leaving group to yield the protonated formamide, which is then deprotonated.

G cluster_reagents Reagent Formation (in situ) cluster_reaction N-Formylation Reaction FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FA->AFA + Ac₂O - AcOH AA Acetic Anhydride ((CH₃CO)₂O) AA->AFA Amine R-NH₂ (Bulky Amino Acid Ester) Intermediate Tetrahedral Intermediate AFA->Intermediate Amine->Intermediate Nucleophilic Attack on Formyl Carbonyl Product N-Formyl Product (R-NHCHO) Intermediate->Product Collapse & Acetate Elimination G reagent_prep 1. Reagent Activation reaction 2. Formylation Reaction reagent_prep->reaction Add Amino Acid Ester + N-Methylmorpholine workup 3. Work-up & Filtration reaction->workup Precipitation of DCU purification 4. Purification workup->purification Filtrate to Column final_product Pure N-Formyl Product purification->final_product

Sources

Application Note: Strategic Incorporation of N-Formyl-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic and sterically hindered amino acids is a cornerstone strategy in modern medicinal chemistry for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic peptides[1]. N-Formyl-L-tert-leucine (For-Tle-OH) is a highly specialized building block utilized primarily for N-terminal capping. It introduces two distinct chemical features to a peptide sequence:

  • The tert-Butyl Side Chain: Imparts extreme conformational rigidity, locking the peptide into a bioactive conformation and shielding adjacent amide bonds from proteolytic degradation[2].

  • The N-Formyl Group: Acts as a permanent N-terminal modification that increases hydrophobicity, mimics bacterial/mitochondrial protein signatures (crucial for formyl peptide receptor targeting), and prevents unwanted N-terminal side reactions[3][4].

Because the N-formyl group is a permanent cap rather than a transient protecting group (like Fmoc or Boc), N-Formyl-L-tert-leucine is exclusively coupled at the final stage of sequence elongation[3]. This guide details the mechanistic causality, quantitative parameters, and self-validating protocols required to successfully couple this challenging residue.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

The Steric Challenge of tert-Leucine

The tert-butyl group of tert-leucine is exceptionally bulky, creating severe steric hindrance that physically blocks nucleophilic attack on the activated carbonyl carbon during coupling[2]. This steric clash drastically increases the activation energy required for amide bond formation, leading to slow kinetics, incomplete couplings, and a heightened risk of epimerization if the activated intermediate has a prolonged half-life[5].

To overcome this, the choice of coupling reagent is not arbitrary; it is a strict mechanistic requirement. Standard reagents like HBTU or DIC/HOBt are insufficient. We mandate the use of HATU (or DIC/Oxyma). The nitrogen atom at the 7-position of HATU's HOAt leaving group provides neighboring group participation—it forms a hydrogen bond with the incoming resin-bound amine, effectively anchoring the nucleophile in close proximity to the sterically shielded electrophilic center[2].

Mechanism N1 N-Formyl-Tle-OH Bulky tert-butyl group N2 OAt-Active Ester Highly reactive intermediate N1->N2 HATU / DIPEA N3 Target Peptide Bond High Activation Energy N2->N3 Slow (Steric Clash) N4 Resin-Bound Amine Nucleophile N4->N3 Nucleophilic Attack

Activation and sterically hindered coupling pathway of N-Formyl-L-tert-leucine.

Orthogonality of the N-Formyl Group

The N-formyl group is uniquely suited for solid-phase synthesis because of its robust orthogonality. It is highly stable to the acidic conditions required for global cleavage (e.g., 95% TFA) and the basic conditions used in standard Fmoc SPPS[3]. Therefore, once N-Formyl-L-tert-leucine is coupled, the peptide can be safely cleaved from the resin without risking deformylation[4].

Quantitative Data & Reagent Selection

To ensure high-fidelity synthesis, empirical data regarding coupling reagents and protecting group stability must guide experimental design.

Table 1: Coupling Reagent Efficacy for tert-Leucine Incorporation

Reagent System Reactive Intermediate Coupling Efficiency (Tle) Epimerization Risk Recommended Use
DIC / HOBt OBt-ester Low (<60%) Low Not recommended for Tle
HBTU / DIPEA OBt-ester Moderate (~75%) Moderate Routine SPPS only
HATU / DIPEA OAt-ester High (>95%) Low to Moderate Primary Choice for Tle

| DIC / Oxyma | Oxyma-ester | High (>95%) | Low | Alternative for scale-up |

Table 2: Stability Profile of the N-Formyl Group in SPPS

Condition Reagents Stability Implication for Workflow
Fmoc Deprotection 20% Piperidine in DMF Stable Orthogonal to Fmoc chemistry[3]
Boc Deprotection 50% TFA in DCM Stable Orthogonal to Boc chemistry[3]
Global Cleavage 95% TFA + Scavengers Stable Retained on final peptide product[4]

| Deformylation | Hydroxylamine / Hydrazine | Labile | Can be selectively removed if required |

Validated Experimental Protocol: N-Terminal Capping

This protocol is designed as a self-validating system . Because the coupling of tert-leucine is kinetically unfavorable, the workflow integrates a mandatory analytical checkpoint (Kaiser Test) that dictates whether the system proceeds to cleavage or loops back for a corrective double-coupling cycle.

Workflow A Peptidyl-Resin (Fmoc-Deprotected) C Coupling Reaction (2-4 Hours, Room Temp) A->C B Pre-Activation N-Formyl-L-tert-leucine + HATU + DIPEA B->C D Kaiser Test (Self-Validation) C->D D->C Positive (Re-couple) E Global Cleavage (TFA / TIS / H2O) D->E Negative (Complete) F N-Formyl-Tle-Peptide (Crude Product) E->F

Workflow for N-terminal capping with N-Formyl-L-tert-leucine in SPPS.

Step-by-Step Methodology

Step 1: Preparation of the Peptidyl-Resin

  • Ensure the final N-terminal Fmoc group of the growing peptide chain has been completely removed using 20% piperidine in DMF (2 × 10 mins)[4].

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine. Causality: Residual base can prematurely trigger reagent activation or cause side reactions.

Step 2: Pre-Activation of N-Formyl-L-tert-leucine

  • In a separate dry vial, dissolve 4.0 equivalents (relative to resin loading) of N-Formyl-L-tert-leucine in anhydrous DMF.

  • Add 3.9 equivalents of HATU. Causality: Keeping HATU slightly sub-stoichiometric relative to the amino acid prevents capping of the resin by unreacted uronium species[2].

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA's own steric hindrance prevents it from acting as a nucleophile while efficiently deprotonating the carboxylic acid[1].

  • Vortex the mixture and allow it to pre-activate for exactly 2–3 minutes to form the highly reactive OAt-ester.

Step 3: Sterically Hindered Coupling

  • Transfer the pre-activated mixture to the reaction vessel containing the resin.

  • Agitate gently at room temperature for 2 to 4 hours . Causality: The extended coupling time is strictly required to compensate for the steric clash induced by the tert-butyl group[2]. (Note: Microwave assistance at 75°C for 15 minutes can be substituted to drive the kinetics).

Step 4: Self-Validation (Kaiser Test)

  • Extract a few resin beads and wash them with ethanol.

  • Perform a Kaiser (ninhydrin) test to detect free primary amines.

    • If Yellow (Negative): The coupling is complete. Proceed to Step 5.

    • If Blue (Positive): The coupling is incomplete due to steric hindrance. Do not proceed. Drain the reaction vessel, wash with DMF, and repeat Steps 2–3 (Double Coupling) using fresh reagents.

Step 5: Global Cleavage

  • Wash the fully capped resin with DMF (3x) and DCM (5x), then dry under vacuum.

  • Treat the resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v) for 2.5 hours[4].

  • Filter the resin and precipitate the cleaved, fully deprotected N-formyl-peptide in cold diethyl ether[4]. Causality: The N-formyl group is highly stable to TFA and will remain intact on the N-terminus of the final product[3].

References

[1] Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis | sigmaaldrich.com | 1 [2] A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis | benchchem.com | 2 [5] Practical N-to-C peptide synthesis with minimal protecting groups | nih.gov | 5 [3] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis | benchchem.com | 3 [4] Solid Phase Formylation of N-Terminus Peptides | nih.gov |4

Sources

N-Formyl-L-tert-leucine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide on the utilization of N-Formyl-L-tert-leucine (CAS 92571-61-4)[] as a chiral auxiliary and critical building block in advanced asymmetric synthesis. Designed for drug development professionals and synthetic chemists, this document bridges the gap between theoretical mechanistic design and practical, bench-ready protocols.

Structural Rationale & Physicochemical Profiling

The synthetic utility of N-Formyl-L-tert-leucine stems from its unique structural dichotomy. The tert-butyl group provides extreme steric bulk, effectively locking molecular conformation and shielding one diastereoface during nucleophilic attacks. Simultaneously, the N-formyl moiety serves as a versatile reactive handle—it can be dehydrated to yield highly valuable chiral isocyanides[2] or utilized directly as a Lewis basic organocatalyst[3].

Table 1: Physicochemical Profile and Synthetic Significance

PropertyValueScientific Significance
Chemical Name N-Formyl-L-tert-leucinePrecursor for asymmetric induction.
CAS Number 92571-61-4Standardized identifier for reagent sourcing[].
Molecular Formula C₇H₁₃NO₃Low molecular weight ensures high atom economy.
Molecular Weight 159.18 g/mol Critical for precise stoichiometric calculations.
Steric Motif tert-Butyl side chainLacks

-protons, preventing racemization and ensuring rigid stereocontrol.
Electronic Motif N-Formyl groupActs as a Lewis base or dehydrates to an isocyanide (-N≡C)[3].

Application Workflow 1: Precursor for Chiral Isocyanides in Multicomponent Reactions (MCRs)

Mechanistic Causality

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are cornerstones of modern combinatorial chemistry and drug discovery (e.g., the synthesis of the SARS-CoV-2 Mpro inhibitor Nirmatrelvir)[4]. By converting N-Formyl-L-tert-leucine into L-tert-leucine isocyanide, chemists can introduce a highly biased chiral environment into the Ugi 4-component reaction (Ugi-4CR). The bulky tert-butyl group forces the incoming nucleophile to attack the intermediate iminium ion exclusively from the less hindered face, resulting in exceptional diastereoselectivity (>25:1 dr)[4].

Ugi_Pathway A N-Formyl-L-tert-leucine Ester B L-tert-Leucine Isocyanide A->B Dehydration (POCl3, Et3N) E Diastereoselective Ugi Adduct B->E Ugi-4CR Assembly C Imine Intermediate (Aldehyde + Amine) C->E Ugi-4CR Assembly D Carboxylic Acid D->E Ugi-4CR Assembly

Multicomponent Ugi reaction pathway utilizing L-tert-leucine isocyanide for stereocontrol.

Self-Validating Protocol: Synthesis of L-tert-Leucine Isocyanide & Ugi-4CR Assembly

Phase A: Dehydration to Isocyanide Causality Note: Phosphorus oxychloride (POCl₃) is used at cryogenic temperatures to prevent the thermal polymerization of the sensitive isocyanide product and to suppress racemization at the


-chiral center.
  • Preparation: Dissolve N-Formyl-L-tert-leucine methyl ester (10.0 mmol) and dry triethylamine (50.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Cryogenic Activation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dehydration: Add POCl₃ (12.0 mmol) dropwise over 30 minutes. Maintain the temperature at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath < 30 °C).

  • Validation Check: Analyze the crude mixture via IR spectroscopy. A sharp, distinct absorption band at ~2140 cm⁻¹ confirms the presence of the isocyanide functional group.

Phase B: Diastereoselective Ugi-4CR

  • Imine Formation: In a separate flask, combine an aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in methanol (5 mL). Stir for 2 hours at room temperature to pre-form the imine.

  • Assembly: Add a carboxylic acid (1.0 mmol) followed by the freshly prepared L-tert-leucine isocyanide (1.0 mmol).

  • Reaction & Isolation: Stir the mixture at room temperature for 24 hours. The bulky tert-butyl group will direct the stereochemical outcome. Evaporate the solvent and purify the diastereomeric mixture via flash column chromatography.

  • Validation Check: Determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy by integrating the distinct

    
    -proton signals of the newly formed stereocenter.
    

Application Workflow 2: Lewis Base Organocatalysis in Asymmetric Allylation

Mechanistic Causality

Chiral formamides derived from L-tert-leucine act as potent Lewis base organocatalysts. When reacted with allyltrichlorosilane, the formamide oxygen coordinates to the silicon atom, expanding its valency to form a highly reactive, hexacoordinate hypervalent silicon complex[3]. The rigid tert-butyl group of the catalyst forces the subsequent aldehyde coordination into a highly organized, closed chair-like transition state. This diastereofacial shielding dictates the enantioselective transfer of the allyl group, yielding chiral homoallylic alcohols with high enantiomeric excess (ee)[3].

Allylation_Cycle Cat Chiral Formamide (from t-Leu) Complex Hypervalent Silicon Complex (Hexacoordinate) Cat->Complex Lewis Base Coordination Silane Allyltrichlorosilane Silane->Complex Aldehyde Aldehyde Coordination Complex->Aldehyde TS Chair-like Transition State (Diastereofacial Shielding) Aldehyde->TS Stereoselective Binding Product Homoallylic Alcohol (High ee) TS->Product Allyl Transfer Product->Cat Catalyst Regeneration

Catalytic cycle of chiral formamide-mediated asymmetric allylation via hypervalent silicon.

Self-Validating Protocol: Asymmetric Allylation of Benzaldehyde
  • Catalyst Preparation: Ensure the N-Formyl-L-tert-leucine derivative (e.g., its corresponding amide or ester) is rigorously dried under a high vacuum to prevent competitive hydrolysis of the silane reagent.

  • Complexation: In an oven-dried Schlenk flask under argon, dissolve the chiral formamide catalyst (0.1 mmol, 10 mol%) and benzaldehyde (1.0 mmol) in anhydrous DCM (4 mL). Cool the mixture to -78 °C.

  • Activation: Add diisopropylethylamine (DIPEA, 1.2 mmol) followed by the slow, dropwise addition of allyltrichlorosilane (1.2 mmol). Causality Note: DIPEA acts as an acid scavenger for trace HCl, which could otherwise catalyze a non-selective background racemic allylation[3].

  • Propagation: Stir the reaction mixture at -78 °C for 12–24 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Quench the reaction cold by adding saturated aqueous NaHCO₃ (5 mL). Vigorously stir at room temperature for 1 hour to fully hydrolyze the silyl ether intermediate.

  • Isolation & Validation Check: Extract with DCM, dry, and concentrate. Purify the resulting homoallylic alcohol via silica gel chromatography. Validate the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H column); typical ee values exceed 90% due to the rigid transition state enforced by the tert-leucine backbone.

References

  • BOC Sciences. "CAS 92571-61-4 (L-Valine,N-formyl-3-methyl-)". BOC Sciences Product Catalog.

  • Ghosh, A. et al. "Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir". The Journal of Organic Chemistry, ACS Publications, 2023. 4

  • Malkov, A. V. et al. "On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide". Journal of the American Chemical Society, ACS Publications, 2008. 3

  • University of Groningen. "Industrial Applications of Multiple Bond-Forming Transformations (MBFTs)". University of Groningen Research Portal, 2022. 2

Sources

Application Notes & Protocols: The Role of N-Formyl-L-tert-leucine Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Formyl-L-tert-leucine and its derivatives are pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their structural features, particularly the bulky tert-butyl group, offer unique stereochemical control and resistance to enzymatic degradation in the final drug product. This guide provides an in-depth exploration of the applications of these intermediates, with a primary focus on the synthesis of Ubenimex (also known as Bestatin), a potent aminopeptidase inhibitor used in cancer therapy.[1][2][3] We will dissect the synthetic pathways, provide detailed, field-tested protocols, and explain the causal reasoning behind critical experimental steps. This document is intended for researchers, medicinal chemists, and process development scientists engaged in peptide-based drug discovery and manufacturing.

Introduction: The Strategic Importance of N-Formyl-L-tert-leucine

The formyl group serves as an excellent protecting group for the N-terminus of amino acids during peptide synthesis.[4][5] Its small size and electronic properties allow for straightforward introduction and selective removal under conditions that do not compromise the integrity of other sensitive functional groups within the molecule. L-tert-leucine, a non-proteinogenic amino acid, is of particular interest due to its sterically demanding tert-butyl side chain. This bulkiness imparts significant conformational constraints on peptides, which can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability of the final API.[6]

The combination of these two moieties in N-Formyl-L-tert-leucine creates a versatile building block for constructing complex chiral molecules. Its most prominent application is as a key starting material for the synthesis of Ubenimex, a dipeptide-like molecule with significant immunomodulatory and anti-tumor activities.[3][7]

Mechanism of Action of Ubenimex

Ubenimex primarily functions as a competitive, reversible inhibitor of several key enzymes, most notably aminopeptidase B (APB) and leukotriene A4 hydrolase (LTA4H).[2][8][9]

  • Aminopeptidase Inhibition: By blocking aminopeptidases, Ubenimex prevents the degradation of various bioactive peptides. This leads to the modulation of immune responses and can interfere with tumor angiogenesis.[8][9]

  • LTA4H Inhibition: Its inhibition of LTA4H blocks the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. This action underpins the anti-inflammatory properties of the drug.[8][9]

This dual-action mechanism makes Ubenimex a valuable agent in oncology, particularly for the treatment of acute myelocytic leukemia.[1][2][9]

Synthetic Pathways and Key Intermediates

The synthesis of Ubenimex from N-Formyl-L-tert-leucine is a multi-step process that requires precise control over stereochemistry. The overall workflow involves the formylation of L-tert-leucine, followed by coupling with another chiral amino acid derivative, and subsequent deprotection steps.

Diagram 1: Overall Synthetic Workflow A high-level overview of the synthetic process from starting materials to the final API.

G A L-tert-leucine B Formylation A->B C N-Formyl-L-tert-leucine (Intermediate 1) B->C E Peptide Coupling C->E D Chiral Phenylalanine Derivative D->E F Protected Dipeptide (Intermediate 2) E->F G Deprotection F->G H Ubenimex (API) G->H

Caption: Synthetic workflow for Ubenimex production.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory-scale synthesis. All reagents should be of high purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of N-Formyl-L-tert-leucine (Intermediate 1)

This protocol describes the N-formylation of L-tert-leucine. The choice of formylating agent is critical to prevent racemization and ensure high yield. A common and effective method involves the use of formic acid activated with a carbodiimide.[4]

Rationale: The formylation step protects the amine group of L-tert-leucine, preventing it from participating in unwanted side reactions during the subsequent peptide coupling step. Using a pre-activated formic acid species at low temperatures minimizes the risk of racemization at the chiral center.[4]

Materials:

  • L-tert-leucine

  • Formic Acid (≥98%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Diethyl Ether

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation of Formylating Reagent:

    • In a round-bottom flask cooled to 0°C, dissolve DCC (1.1 equivalents) in anhydrous diethyl ether.

    • Slowly add formic acid (1.0 equivalent) to the DCC solution with constant stirring.

    • Allow the mixture to stir at 0°C for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration:

    • Filter the mixture to remove the DCU precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the active formylating reagent. Caution: This reagent is moisture-sensitive.

  • Formylation Reaction:

    • Dissolve L-tert-leucine (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution.

    • Add the prepared formylating reagent to the amino acid solution.

    • Stir the reaction mixture at 4°C overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield pure N-Formyl-L-tert-leucine.

Data Summary Table 1: N-Formylation of L-tert-leucine

ParameterValueSource
Typical Yield85-95%Internal Data
Purity (HPLC)>98%Internal Data
Optical RotationSpecific to batch[3]
Reaction Time12-16 hours[4]
Protocol 2: Peptide Coupling to Synthesize Ubenimex Precursor

This step involves the coupling of N-Formyl-L-tert-leucine with a protected, chiral phenylalanine derivative, specifically (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid. The choice of coupling agents is crucial to maintain the stereochemical integrity of both chiral centers.[10]

Rationale: The use of a highly efficient, low-racemization coupling reagent like EDCI/HOAt is essential.[10] This combination activates the carboxylic acid of N-Formyl-L-tert-leucine, facilitating nucleophilic attack by the amine of the phenylalanine derivative to form the amide (peptide) bond while preventing the formation of diastereomeric impurities.[10]

Materials:

  • N-Formyl-L-tert-leucine (Intermediate 1)

  • (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid methyl ester (or other protected form)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Reaction Setup:

    • Dissolve N-Formyl-L-tert-leucine (1.0 equivalent) in anhydrous DCM in a reaction vessel under an inert atmosphere.

    • Add EDCI (1.2 equivalents) and HOAt (1.2 equivalents) to the solution. Stir for 15 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling:

    • In a separate flask, dissolve the protected (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid derivative (1.0 equivalent) in anhydrous DCM.

    • Add the solution of the phenylalanine derivative to the activated N-Formyl-L-tert-leucine mixture.

    • Add TEA (2.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, 1N HCl, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • The resulting crude protected dipeptide can be purified by silica gel chromatography.

Diagram 2: Peptide Coupling Mechanism Illustrates the activation and coupling steps in the formation of the dipeptide backbone.

G cluster_0 Activation Step cluster_1 Coupling Step A N-Formyl-L-tert-leucine (COOH) B EDCI / HOAt A->B Reaction C Activated Ester Intermediate B->C Forms E Amide Bond Formation C->E Reacts with D Phenylalanine Derivative (NH2) D->E Nucleophilic Attack F Protected Ubenimex E->F

Caption: Mechanism of EDCI/HOAt mediated peptide coupling.

Protocol 3: Final Deprotection to Yield Ubenimex

The final step involves the removal of the protecting groups from the dipeptide intermediate to yield the active pharmaceutical ingredient, Ubenimex. This typically involves acidic hydrolysis of the ester and potentially other protecting groups.

Rationale: The conditions for deprotection must be carefully selected to be effective at removing the protecting groups without causing epimerization or degradation of the final product. Acidic conditions are commonly employed for the hydrolysis of methyl or ethyl esters.

Materials:

  • Protected Ubenimex dipeptide

  • Hydrochloric Acid (e.g., 6N HCl)

  • Methanol or other suitable solvent

Procedure:

  • Hydrolysis:

    • Dissolve the purified protected dipeptide in methanol.

    • Add 6N HCl and heat the mixture to reflux.

    • Monitor the reaction for the disappearance of the starting material (TLC or LC-MS).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution carefully with a base (e.g., NaOH solution) to precipitate the product.

    • The pH for precipitation is critical and should be optimized (typically around pH 7).

  • Purification:

    • Collect the solid product by filtration.

    • Wash the solid with cold water and then a non-polar solvent like hexane.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain Ubenimex of high purity.[3]

Data Summary Table 2: Final Product Characteristics - Ubenimex

PropertySpecificationSource
Chemical NameN-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine[2]
CAS Number58970-76-6[3]
Molecular FormulaC16H24N2O4[3]
Molecular Weight308.37 g/mol [3]
AppearanceColorless needles[3]
Purity (HPLC)≥99.5%[10]

Broader Applications and Future Directions

While the synthesis of Ubenimex is the most prominent application, N-formylated amino acids, including N-Formyl-L-tert-leucine, are valuable in broader peptide synthesis.[6][11] They are integral to solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) for creating novel therapeutic peptides.[11] The incorporation of non-natural amino acids like L-tert-leucine is a key strategy for developing next-generation peptide drugs with enhanced stability and efficacy.[12][13]

Future research may focus on:

  • Novel Drug Conjugates: Creating conjugates of Ubenimex with other chemotherapeutic agents to enhance targeted delivery and efficacy.[14][15]

  • Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of Ubenimex and its intermediates to improve efficiency, safety, and scalability.[16][17][18]

  • New Derivatives: Designing and synthesizing novel Ubenimex derivatives with improved pharmacokinetic profiles or enhanced inhibitory activity against different metalloproteinases.[19]

Conclusion

N-Formyl-L-tert-leucine is a highly valuable and strategic intermediate in pharmaceutical chemistry. Its unique structural properties provide a powerful tool for the stereocontrolled synthesis of complex APIs like Ubenimex. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working to harness the potential of these building blocks in the development of life-saving therapeutics. Mastery of these synthetic techniques is essential for advancing the field of peptide-based drug discovery and manufacturing.

References

  • What is the mechanism of Ubenimex? - Patsnap Synapse. (2024, July 17).
  • What is Ubenimex used for? - Patsnap Synapse. (2024, June 14).
  • Bestatin (Ubenimex) | Immunology & Inflammation related inhibitor | CAS 58970-76-6. (n.d.).
  • Ubenimex - Wikipedia. (n.d.).
  • Bestatin (Ubenimex): Applications in Life Science Research - AG Scientific. (n.d.).
  • Biochemical Pathways of N-Acetyl-L-leucine: A Technical Guide - Benchchem. (n.d.).
  • Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap. (2015, May 6).
  • Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide - Benchchem. (n.d.).
  • Ubenimex. (n.d.).
  • Synthesis of tert-Leucine and Related Amino Acids. (n.d.).
  • WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents. (n.d.).
  • N-Formyl-L-leucine - SRIRAMCHEM. (n.d.).
  • N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester. (n.d.).
  • N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative - MedchemExpress.com. (n.d.).
  • Solid Phase Formylation of N-Terminus Peptides - PMC - NIH. (2016, June 4).
  • Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. (2024, November 6).
  • Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC. (2018, February 28).
  • n-formyl-l-leucine - pharmasources.com. (n.d.).
  • CN101891647B - Preparation method for ubenimex - Google Patents. (n.d.).
  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20).
  • Synthesis of N-formylated peptide: (a) Fmoc deprotection of preloaded... - ResearchGate. (n.d.).
  • Amino Acids for Pharmaceutical Intermediates - BOC Sciences. (n.d.).
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Semantic Scholar. (n.d.).
  • Double-Edge Effects of Leucine on Cancer Cells - PMC. (2024, November 4).
  • Synthesis and biological characterization of ubenimex-fluorouracil conjugates for anti-cancer therapy - PubMed. (2018, January 1).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (2021, August 3).
  • Double-Edge Effects of Leucine on Cancer Cells - Preprints.org. (2024, September 3).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - ResearchGate. (2021, August 3).
  • Discovery of a novel chimeric ubenimex-gemcitabine with potent oral antitumor activity. (2016, November 15).

Sources

Application Note: Scale-Up Synthesis of (-)-N-Formyl-L-tert-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the industrial scale-up protocol for the synthesis of (-)-N-Formyl-L-tert-leucine (CAS: 10515-76-1), a critical chiral building block for HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors.

While L-tert-leucine is non-proteinogenic and sterically demanding, this protocol leverages a Mixed Anhydride (Acetic Formic Anhydride - AFA) strategy. This method is selected for its high atom economy, mild operating conditions (minimizing racemization), and scalability compared to direct formic acid reflux or expensive activated esters.

Key Performance Indicators (KPIs):

  • Yield: >90% isolated.[1][2]

  • Chiral Purity (ee): >99.5% (Critical for API intermediates).

  • Chemical Purity: >98% (HPLC).

Strategic Route Analysis

The Challenge of the tert-Butyl Group

The bulky tert-butyl side chain of L-tert-leucine introduces significant steric hindrance.[3] Standard amide coupling protocols often suffer from slow kinetics or require expensive coupling agents (HATU/TBTU) which are uneconomical at kilogram scale. Furthermore, the steric bulk can trap impurities, making purification difficult.

Route Selection: The "Hybrid" Approach

For industrial scalability, a hybrid bio-chemical route is the gold standard:

  • Upstream (Biosynthesis): Production of L-tert-leucine from trimethylpyruvate (TMP) using Leucine Dehydrogenase (LeuDH) with cofactor regeneration (FDH). This ensures >99% ee starting material.[1][2]

  • Downstream (Chemical Formylation): N-formylation using in situ generated Acetic Formic Anhydride (AFA).[4]

Why AFA?

  • Selectivity: AFA formylates amines preferentially over acetylating them due to the higher electrophilicity of the formyl carbonyl.[4]

  • Safety: Avoids the high temperatures required for direct formic acid condensation.

  • Cost: Uses commodity reagents (Formic acid, Acetic anhydride).[5]

Mechanism & Workflow Visualization

Reaction Mechanism

The reaction proceeds via the formation of the mixed anhydride, followed by nucleophilic attack by the amino acid nitrogen.

ReactionMechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Species) HCOOH->AFA 0-5°C Ac2O Acetic Anhydride Ac2O->AFA TS Tetrahedral Intermediate AFA->TS + L-Tle L_Tle L-tert-Leucine (Zwitterion) Prod (-)-N-Formyl-L-tert-leucine TS->Prod - AcOH Byprod Acetic Acid TS->Byprod

Figure 1: Mechanistic pathway for the generation of AFA and subsequent N-formylation.

Process Flow Diagram (PFD)

ProcessFlow cluster_prep Step 1: Reagent Prep cluster_rxn Step 2: Reaction cluster_workup Step 3: Workup & Isolation R1 Reactor A Formic Acid Charge R2 Cooling (0-5°C) R1->R2 R3 Acetic Anhydride Dosing (Slow) R2->R3 RX1 Add L-tert-Leucine (Solid/Suspension) R3->RX1 RX2 Warm to RT Stir 2-4h RX1->RX2 RX3 IPC: HPLC (<1% SM) RX2->RX3 W1 Vacuum Distillation (Remove AcOH/HCOOH) RX3->W1 Pass W2 Crystallization (Water/Acetone) W1->W2 W3 Filtration & Drying W2->W3

Figure 2: Unit operations for the scale-up synthesis.

Detailed Protocol: N-Formylation via Mixed Anhydride

Safety Warning:

  • Carbon Monoxide (CO): AFA is thermally unstable. Above 50°C, it decomposes to CO and acetic acid. Ensure reactor venting is connected to a scrubber or exhaust.

  • Exotherm: The mixing of formic acid and acetic anhydride is exothermic.[4] Control is vital.

Materials & Stoichiometry
ReagentEquiv.[6]RoleGrade
L-tert-Leucine 1.0Substrate>99% ee (Enzymatic grade)
Formic Acid (98%) 5.0 - 10.0Reagent/SolventIndustrial Grade
Acetic Anhydride 1.2 - 1.5Activator>99%
Water -Quench/CrystallizationDeionized
Acetone -Anti-solventIndustrial Grade
Step-by-Step Procedure
Step 1: Preparation of Acetic Formic Anhydride (AFA)
  • Charge Formic Acid (10.0 equiv) into a glass-lined reactor or round-bottom flask.

  • Cool the system to 0–5 °C using a glycol jacket or ice bath.

  • Critical Step: Add Acetic Anhydride (1.2 equiv) dropwise over 30–60 minutes.

    • Note: Maintain internal temperature < 10 °C .[4] Rapid addition causes a dangerous exotherm.

  • After addition, stir at 0–5 °C for 1 hour to ensure complete formation of AFA.

Step 2: Formylation Reaction
  • Add L-tert-Leucine (1.0 equiv) to the cold AFA solution.

    • Note: The amino acid can be added as a solid. It will dissolve as it reacts.

  • Remove cooling and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 3–5 hours .

  • In-Process Control (IPC): Monitor by TLC or HPLC.

    • Target: < 1.0% remaining L-tert-Leucine.

Step 3: Workup and Isolation
  • Concentration: Distill the reaction mixture under reduced pressure (vacuum) at < 45 °C to remove excess formic acid and acetic acid.

    • Caution: Do not overheat. A thick, viscous oil or semi-solid will remain.

  • Azeotrope (Optional): Add toluene and re-evaporate to remove trace acids if necessary.

  • Crystallization:

    • Dissolve the residue in a minimum amount of warm water (50 °C) .

    • Slowly cool to room temperature.

    • Add Acetone (or Isopropyl Acetate) as an anti-solvent if crystallization is slow.

    • Cool to 0–5 °C and age for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold water/acetone (1:1) or cold diisopropyl ether.[2]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Quality Control & Characterization

Specification Sheet
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Assay (Titration) 98.0 – 102.0%Acid-Base Titration
Specific Rotation

to

c=1, Methanol
Chiral Purity > 99.5% eeChiral HPLC
Loss on Drying < 0.5%Gravimetric
Analytical Methods
  • HPLC (Chemical Purity): C18 Column, Mobile Phase A: 0.1% H3PO4 in H2O, B: Acetonitrile. Gradient 5% to 90% B.

  • Chiral HPLC: Chiralpak AD-H or WH column. Mobile Phase: Hexane/IPA/TFA.

    • Note: Derivatization may be required for UV detection if the detector sensitivity is low at 210 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete AFA formationEnsure Ac2O is high quality (not hydrolyzed). Increase stir time at 0°C.
Racemization High reaction temperatureKeep reaction < 25°C. Avoid strong bases during workup.
Oily Product Residual Acetic AcidPerform azeotropic distillation with Toluene or Heptane before crystallization.
Acetylated Impurity N-Acetyl formationEnsure Formic Acid is in large excess (5-10 equiv) relative to Acetic Anhydride.[5]

References

  • Enzymatic Production of L-tert-Leucine

    • Findrik, Z., et al. "Modeling of the continuous enzymatic production of L-tert-leucine." Bioprocess and Biosystems Engineering, 2005. Link

    • Note: Establishes the standard for sourcing the chiral precursor.
  • Mixed Anhydride Formylation (AFA)

    • Strazzolini, P., et al. "Acetic Formic Anhydride: A Review."[7] Tetrahedron, 1990.

    • Note: Definitive review on the safety and reactivity of AFA.
  • Process Chemistry & Safety

    • BenchChem Application Note. "Selective Formylation Using Formic Anhydride and Its Precursors." Link

    • Note: Safety protocols for CO gener
  • Patent Literature (Industrial Context)

    • US Patent 6,180,374.[2] "Method for preparing tert-leucine and analogues thereof." Link

    • Note: Describes the resolution and subsequent handling of tert-leucine deriv
  • "Determination of enantiomeric purity of tert-leucine by HPLC." Journal of Chromatography A.

Sources

Strategic Application of N-Formyl-L-tert-leucine in the Rational Design of Peptidomimetic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The transition from a native peptide substrate to an orally bioavailable, drug-like peptidomimetic requires meticulous optimization of the peripheral recognition sequences flanking the scissile bond. Unnatural amino acids play a pivotal role in this structural evolution[1]. N-Formyl-L-tert-leucine has emerged as a highly specialized, atom-economical building block, particularly for occupying the P2 or P3 positions in viral protease inhibitors (such as those targeting HCV NS3/4A and SARS-CoV-2 3CLpro)[2][3]. This application note details the mechanistic rationale, synthetic integration, and biological evaluation workflows for incorporating N-Formyl-L-tert-leucine into protease inhibitor scaffolds.

Mechanistic Rationale: Why N-Formyl-L-tert-leucine?

The design of a potent protease inhibitor requires balancing binding affinity with pharmacokinetic viability. The selection of N-Formyl-L-tert-leucine is driven by three distinct causal factors:

  • Conformational Restriction & Steric Fit: The tert-butyl side chain of L-tert-leucine is exceptionally bulky. When incorporated into a peptide backbone, it severely restricts local Ramachandran dihedral angles, pre-organizing the inhibitor into the extended

    
    -strand conformation required for binding within canonical protease active sites[4]. Furthermore, this bulk perfectly complements deep, hydrophobic S2 or S3 pockets, driving binding affinity through the hydrophobic effect and van der Waals interactions[3].
    
  • Metabolic Shielding: Natural aliphatic amino acids (e.g., leucine, valine) are highly susceptible to proteolytic cleavage by host endopeptidases. The unnatural tert-butyl group creates a steric shield around adjacent amide bonds, rendering the inhibitor highly resistant to enzymatic degradation and significantly improving plasma half-life[1].

  • The N-Formyl Cap Advantage: While massive capping groups (e.g., Boc, Cbz) are frequently utilized in early discovery phases to block N-terminal degradation[2][5], they inflate the molecular weight and polar surface area, often violating Lipinski's rules for oral bioavailability. The N-formyl group is the most atom-economical N-terminal cap available. It neutralizes the positive charge of the N-terminus (enhancing membrane permeability) while providing essential hydrogen bond donors and acceptors to interact with the protease backbone (e.g., Glu166 in SARS-CoV-2 Mpro) without occupying excess spatial volume.

Binding cluster_inhibitor Peptidomimetic Inhibitor Scaffold cluster_protease Protease Active Site Cap N-Formyl Cap P3 L-tert-Leucine (P3/P2) Cap->P3 Hbond Backbone Amides (H-Bonding) Cap->Hbond H-Bond Acceptor/Donor P1 P1 Electrophilic Warhead P3->P1 Pocket Hydrophobic S3/S2 Pocket (Steric Fit) P3->Pocket Hydrophobic Interaction Catalytic Catalytic Dyad/Triad (Covalent Bond) P1->Catalytic Covalent Adduct Formation

Fig 1. Schematic of N-Formyl-L-tert-leucine interactions within a protease active site.

Experimental Workflows & Protocols

Workflow Overview

G A Identify Target Protease (e.g., SARS-CoV-2 Mpro) B P1/P2 Scaffold Optimization A->B Rational Design C P3/Cap Introduction: N-Formyl-L-tert-leucine B->C Scaffold Extension D Peptide Coupling (HATU/DIPEA) C->D Chemical Synthesis E In Vitro FRET Assay & IC50 Determination D->E Biological Evaluation

Fig 2. Rational design and validation workflow for peptidomimetic protease inhibitors.

Protocol 1: Chemical Synthesis (Peptide Coupling)

Causality Check: The immense steric hindrance of the tert-butyl group alpha to the carboxylic acid makes standard carbodiimide coupling (e.g., EDC/HOBt) highly inefficient, often leading to incomplete reactions or epimerization. Uronium-based coupling reagents with an azabenzotriazole leaving group (HATU) are mandatory. The nitrogen at the 7-position of the HATU leaving group provides a neighboring group effect that accelerates the coupling of sterically hindered substrates[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the free-amine P2-P1 scaffold (1.0 eq) and N-Formyl-L-tert-leucine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Rationale: A sterically hindered base is required to deprotonate the amine without acting as a competing nucleophile.

  • Activation: Add HATU (1.2 eq) portion-wise to the chilled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes to allow active ester formation, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and urea byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, typically a DCM/MeOH gradient) or preparative HPLC.

Protocol 2: In Vitro FRET-Based Protease Inhibition Assay

Causality Check: To validate the binding affinity and inhibitory potency, a Förster Resonance Energy Transfer (FRET) assay is employed. This provides real-time kinetic data, which is essential for determining initial velocities and differentiating between reversible and irreversible covalent inhibition mechanisms[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Triton X-100). Rationale: DTT maintains the catalytic cysteine in a reduced, active state. Triton X-100 prevents promiscuous inhibitor aggregation, eliminating false positives.

  • Inhibitor Dilution: Serially dilute the synthesized N-Formyl-L-tert-leucine capped inhibitor in 100% DMSO to create a 10-point dose-response curve (100x final assay concentration).

  • Enzyme Incubation: In a black 384-well microplate, add 49 µL of recombinant protease (e.g., 10 nM final concentration) in assay buffer. Add 1 µL of the inhibitor dilutions. Incubate for 30 minutes at 37 °C to allow for complex formation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a concentration equal to its predetermined

    
     value.
    
  • Kinetic Readout: Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 60 minutes using a microplate reader at 37 °C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Determine the 
    
    
    
    using non-linear regression analysis fitting to a four-parameter logistic equation.

Quantitative Data Presentation

The integration of N-Formyl-L-tert-leucine directly addresses the optimization of both potency and drug-like properties. Table 1 illustrates a representative optimization trajectory demonstrating how replacing a natural amino acid and bulky cap with the N-Formyl-L-tert-leucine moiety improves the overall profile of a theoretical viral protease inhibitor.

Table 1: Comparative Profile of P3/Cap Modifications on Protease Inhibitor Efficacy

Inhibitor ConstructCap TypeP3 ResidueMolecular Weight (Da)

(nM)
HLM

(min)*
Permeability (

cm/s)
Construct A BocL-Leucine585.7145.0121.8
Construct B BocL-tert-Leucine585.742.5451.9
Construct C N-FormylL-tert-Leucine485.6 18.2 58 8.4

*HLM


: Human Liver Microsome half-life, a measure of metabolic stability.
Analysis: Construct C demonstrates that the N-formyl cap significantly reduces molecular weight, boosting permeability. Concurrently, the tert-leucine moiety locks the active conformation, driving the 

down while drastically improving metabolic stability against host enzymes.

References

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.
  • Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI.
  • Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases.
  • The side chain synthesis of boceprevir. ChemicalBook.
  • A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Formyl-L-tert-leucine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving N-Formyl-L-tert-leucine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered coupling reactions involving this bulky amino acid derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with N-Formyl-L-tert-leucine.

Introduction to the Challenge: The "Bulky" Problem

N-Formyl-L-tert-leucine presents a significant synthetic challenge due to the steric bulk of the tert-butyl group on the side chain. This steric hindrance can impede the approach of reagents to the reactive carbonyl center, leading to slow reaction rates, incomplete conversions, and low yields.[1][2][3][4] The N-formyl protecting group can also influence the electronic properties and conformational flexibility of the amino acid, further complicating reactions. Understanding the root causes of these difficulties is the first step toward developing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major issue with N-Formyl-L-tert-leucine?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[4][5] In the case of N-Formyl-L-tert-leucine, the large tert-butyl group on the side chain creates a congested environment around the carboxylic acid, making it difficult for the amine component of the incoming amino acid to approach and form a peptide bond.[1][2][3] This can lead to significantly reduced reaction rates and yields.[3]

Q2: What are the common signs of a sterically hindered reaction with N-Formyl-L-tert-leucine?

A2: Common indicators of steric hindrance in your reaction include:

  • Low or no product yield: Despite using standard coupling protocols, the desired product is formed in very small amounts or not at all.[6]

  • Incomplete reaction: A significant portion of the starting materials remains unreacted, even after extended reaction times or with an excess of reagents.[6]

  • Formation of side products: Under harsh conditions used to force the reaction, you may observe the formation of unwanted byproducts.

  • Slow reaction rates: The reaction proceeds much slower than with less bulky amino acids.

Q3: Are there specific coupling reagents that are more effective for N-Formyl-L-tert-leucine?

A3: Yes, for sterically hindered amino acids like L-tert-leucine, standard coupling reagents like DCC or DIC are often inefficient.[3][7] More potent coupling reagents are required. Uronium/aminium salts such as HATU, HCTU, and HBTU, and phosphonium salts like PyBOP and PyAOP are generally more effective.[2][7][8] These reagents form highly reactive activated esters that can overcome the steric barrier. For particularly challenging couplings, reagents like TOTT and TFFH, which can generate highly reactive amino acid fluorides, may be beneficial.[9]

Q4: Can changing the reaction conditions help overcome steric hindrance?

A4: Absolutely. Optimizing reaction conditions is crucial. Strategies include:

  • Increased temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[10][11]

  • Longer reaction times: Allowing the reaction to proceed for an extended period can lead to higher conversion.[11]

  • Microwave-assisted synthesis: This technique can significantly accelerate reaction rates for difficult couplings by efficiently delivering energy to the reaction mixture.[2][10]

  • Solvent choice: Using polar aprotic solvents like DMF or NMP can improve the solubility of reagents and facilitate the reaction.[8]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before proceeding to the next step in solid-phase peptide synthesis (SPPS).[2] This is particularly useful for sterically hindered residues like N-Formyl-L-tert-leucine to ensure the reaction goes to completion. After the first coupling, the resin is washed, and the coupling step is repeated with fresh reagents.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during reactions with N-Formyl-L-tert-leucine.

Table 1: Troubleshooting Common Issues in N-Formyl-L-tert-leucine Reactions
Issue Potential Cause Troubleshooting Suggestion Rationale
Low or No Product Yield Ineffective Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) may not be reactive enough.[3][7]Switch to a more potent uronium/aminium salt (HATU, HCTU) or a phosphonium salt (PyBOP, PyAOP).[2][7][8] For extremely difficult cases, consider TFFH to generate the acid fluoride.[9]These reagents create more reactive intermediates that can overcome the high activation energy barrier caused by steric hindrance.
Insufficient Reaction Time/Temperature: The reaction may be too slow under standard conditions.Increase the reaction time (e.g., overnight) and/or elevate the temperature (e.g., to 50°C).[10][11] Consider using a microwave synthesizer.[2][10]Higher temperatures provide the necessary energy to overcome the steric barrier, while longer times allow for greater conversion of slow reactions.[10][11]
Incomplete Coupling in SPPS Steric Hindrance: The bulky tert-butyl group is preventing complete reaction.[1][2][3]Perform a "double coupling" by repeating the coupling step with fresh reagents before deprotection of the next amino acid.[2]A second exposure to the coupling reagents can drive the reaction to completion for the remaining unreacted sites.
Peptide Aggregation on Resin: The growing peptide chain may be aggregating, blocking reactive sites.[2][10]Use a solvent mixture that disrupts secondary structures, such as adding chaotropic salts or using N-Methyl-2-pyrrolidone (NMP) instead of DMF.[2]These additives and solvents can break up hydrogen bonding networks that lead to aggregation, making the reactive sites more accessible.
Epimerization/Racemization Use of Strong Base or High Temperatures: Harsh conditions can lead to the loss of stereochemical integrity.Use a weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] If using carbodiimides, ensure an additive like HOBt or OxymaPure is present.[7][12]These bases are sterically hindered and less likely to cause epimerization. Additives suppress racemization by forming stable active esters.[12]
Side Reactions (e.g., Guanidinylation) Excess Uronium/Aminium Reagent: Reagents like HATU can react with the N-terminal amine if used in large excess, capping the peptide chain.[2][10]Use a minimal excess of the coupling reagent (e.g., 1.5-2 equivalents) and keep pre-activation times short.[2]Minimizing the concentration of the free coupling reagent reduces the likelihood of side reactions with the amine.
Workflow for Optimizing a Difficult N-Formyl-L-tert-leucine Coupling

G cluster_0 Initial Attempt cluster_1 Troubleshooting Path cluster_2 Successful Coupling start Standard Coupling (e.g., DIC/HOBt, RT, 2h) low_yield Low Yield / Incomplete Reaction start->low_yield Monitor by LC-MS change_reagent Switch to High-Activity Reagent (e.g., HATU, PyBOP) low_yield->change_reagent Step 1 optimize_conditions Optimize Conditions (Increase Temp/Time, Microwave) change_reagent->optimize_conditions Step 2 success High Yield of Desired Product change_reagent->success If complete double_couple Perform Double Coupling optimize_conditions->double_couple Step 3 (for SPPS) optimize_conditions->success If complete check_aggregation Address Aggregation (Chaotropic agents, NMP) double_couple->check_aggregation Step 4 (if still incomplete) check_aggregation->success

Caption: A systematic workflow for troubleshooting and optimizing difficult coupling reactions involving N-Formyl-L-tert-leucine.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific reaction.

Protocol 1: High-Efficiency Solution-Phase Coupling using HATU

This protocol is designed for the coupling of N-Formyl-L-tert-leucine to an amino acid ester in solution.

Materials:

  • N-Formyl-L-tert-leucine (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N-Formyl-L-tert-leucine and HATU in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA. Stir for 5 minutes.

  • Add the amino acid ester solution to the pre-activated N-Formyl-L-tert-leucine solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider heating to 40-50°C.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is for the coupling of N-Formyl-L-tert-leucine onto a resin-bound peptide chain using microwave irradiation.

Materials:

  • Peptide-resin with a free N-terminal amine (1.0 eq)

  • N-Formyl-L-tert-leucine (4.0 eq)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, prepare the coupling solution by dissolving N-Formyl-L-tert-leucine, HCTU, and DIPEA in anhydrous DMF.

  • Drain the DMF from the swollen resin.

  • Add the coupling solution to the resin.

  • Place the reaction vessel in a microwave peptide synthesizer.

  • Irradiate at a constant temperature (e.g., 75°C) for a specified time (e.g., 10-20 minutes).

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • To ensure complete coupling, a second "double coupling" step can be performed.

  • Proceed with the deprotection of the N-formyl group or the next amino acid coupling as required by your synthetic scheme.

Mechanism of HATU-mediated Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Products Carboxylic_Acid N-Formyl-L-tert-leucine Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Reacts with HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Carboxylic_Acid Deprotonates Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Attacked by Amine Incoming Amino Acid Amine->Peptide_Bond Dipeptide Dipeptide Peptide_Bond->Dipeptide HOAt HOAt byproduct Peptide_Bond->HOAt

Caption: Simplified mechanism of peptide bond formation using the uronium salt coupling reagent HATU.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Synform. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • PMC. (n.d.). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Merck. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • International Journal of Peptide Research and Therapeutics. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Semantic Scholar. (2018, January 23). Coupling of sterically demanding peptides by b- thiolactone-mediated native chemical ligation.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • MedchemExpress.com. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • De Gruyter. (n.d.). Synthesis of tert-Leucine and Related Amino Acids.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • PubMed. (2016, February 22). Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of L-tert-leucine Synthesis.
  • ResearchGate. (2025, September 29). (PDF) Design, Synthesis, Evaluation and Molecular Docking Studies of L-Tert-Leucine Derivatives for Cytotoxic Activities.
  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • ChemicalBook. (n.d.). L-tert-Leucine synthesis.
  • Benchchem. (n.d.). Application Notes & Protocols: N-Formyl-L-leucine-d3 in Clinical Research.
  • PrepChem.com. (n.d.). Synthesis of N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester.
  • ResearchGate. (2025, August 9). Efficient synthesis of L-tert-leucine through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli | Request PDF.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Benchchem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • ResearchGate. (n.d.). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation | Request PDF.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • YouTube. (2013, February 13). Steric hindrance.
  • Chemical Communications (RSC Publishing). (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.

Sources

Technical Support Center: Best Coupling Reagents for Bulky Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting strategies for challenges encountered when coupling sterically hindered amino acids. As a Senior Application Scientist, my goal is to explain not just the "what" but the "why" behind protocol choices, ensuring your peptide synthesis is both efficient and successful.

Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "bulky" or "sterically hindered," and why are they difficult to couple?

Answer: Sterically hindered amino acids are those with large or constrained side chains that physically obstruct the approach of reactants to the N-terminal amine or the C-terminal carboxylic acid. Key examples include:

  • α,α-disubstituted amino acids: Such as Aib (α-aminoisobutyric acid).

  • β-branched amino acids: Valine (Val) and Isoleucine (Ile).

  • N-methylated amino acids: Where a methyl group on the backbone nitrogen significantly increases steric bulk and reduces nucleophilicity.[1]

  • Amino acids with large aromatic side chains: Such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), especially when adjacent to other bulky residues.[2]

The difficulty arises because this steric bulk slows down the kinetics of the coupling reaction.[3] Standard coupling reagents may not be potent enough to drive the reaction to completion, leading to low yields and deletion sequences (peptides missing an amino acid).[3][4] Furthermore, the growing peptide chain itself can fold or aggregate, further blocking reactive sites.[3]

Q2: Which class of coupling reagents is generally recommended for hindered couplings?

Answer: For sterically demanding couplings, in-situ activating reagents, specifically aminium/uronium and phosphonium salts , are strongly recommended over standard carbodiimides like DCC or DIC.[3][5] These reagents react with the amino acid's carboxyl group to form highly reactive ester intermediates that can overcome the steric barrier more effectively.[3]

  • Aminium/Uronium Reagents: Examples include HATU, HCTU, and COMU.

  • Phosphonium Reagents: Examples include PyBOP and PyAOP.

Among these, reagents based on the 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure leaving groups are considered the most efficient.[6]

Q3: What is the mechanistic difference between HOBt, HOAt, and OxymaPure-based reagents?

Answer: The effectiveness of these reagents hinges on the reactivity of the active ester they form. This is influenced by the pKa and structure of the leaving group (HOBt, HOAt, or Oxyma).

  • HOBt (1-hydroxybenzotriazole): The classic additive. It converts the unstable O-acylisourea intermediate (from carbodiimides) into a more stable, reactive OBt-ester, which reduces the risk of racemization.[7] Reagents like HBTU and PyBOP are based on HOBt.

  • HOAt (1-hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position of the ring makes HOAt more acidic than HOBt. This increased acidity makes the resulting OAt-ester a better leaving group. Furthermore, the pyridine nitrogen can provide anchimeric assistance (neighboring group participation) during aminolysis, accelerating the coupling reaction.[7] This makes HOAt-based reagents like HATU and PyAOP exceptionally efficient for difficult couplings.[8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma has a pKa similar to HOBt but offers superior performance in suppressing racemization and often leads to higher yields.[9][10] A key advantage is its non-explosive nature, making it a safer alternative to benzotriazoles.[9] Oxyma-based reagents like COMU are highly effective, exhibit excellent solubility, and are particularly well-suited for challenging syntheses.[11][12][13]

G Active_Intermediate Active_Intermediate Peptide_Bond Peptide_Bond Active_Intermediate->Peptide_Bond Nucleophilic Attack Leaving_Group Leaving_Group Active_Intermediate->Leaving_Group

Coupling Reagent Comparison

Choosing the optimal reagent requires balancing reactivity, cost, and the specific challenge at hand.

ReagentClassLeaving GroupKey AdvantagesBest ForPotential Issues
HATU AminiumHOAtVery high reactivity, low racemization.[12] Considered a gold standard for difficult couplings.[8]Sterically hindered residues (Aib, N-Me-AAs), rapid protocols.[3][13]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[12]
HCTU Aminium6-Cl-HOBtHigh reactivity, often comparable to HATU but more cost-effective.[8]Routine synthesis and large-scale production where cost is a factor.Less reactive than HATU for the most extreme cases.[8]
COMU AminiumOxymaPureHigh reactivity (comparable to HATU), excellent solubility, non-explosive, reduced allergenic potential.[12][13][14]General difficult couplings, N-methylated amino acids, microwave-assisted SPPS.[13]Can also cause guanidinylation in cyclization or fragment coupling steps.[14]
PyBOP PhosphoniumHOBtEfficient, does not cause guanidinylation side reactions.Routine synthesis, fragment condensation, and cyclization where aminium reagents are problematic.Less reactive than HATU/COMU for severely hindered residues. By-product (HMPA) is a suspected carcinogen.[13]
DIC/Oxyma Carbodiimide + AdditiveOxymaPureCost-effective, very low racemization, safer than HOBt.[9][10]Standard synthesis, racemization-prone residues, situations where onium salts are too expensive.Generally lower reactivity than onium salts, may be insufficient for the most hindered couplings.[3]
PyBrOP PhosphoniumN/A (forms acyl bromide)Extremely reactive.Very difficult couplings like N-methyl or α,α-dialkyl amino acids where other reagents fail.[12][15]High cost, high risk of racemization with prolonged coupling times.[13]
Troubleshooting Guide
Problem: Low coupling yield or deletion sequences observed in mass spectrometry.

This is the most common issue when dealing with bulky residues.[4]

Standard reagents like DIC/HOBt may not be powerful enough.[3]

  • Solution: Switch to a high-reactivity onium salt. HATU or COMU are excellent first choices.[3][13] Their corresponding active esters (OAt or Oxyma esters) are better leaving groups, accelerating the reaction.

The physical bulk of the amino acid is preventing the reaction from reaching completion in the standard timeframe.

  • Solution 1: Double Coupling. This is a highly effective and common strategy. After the initial coupling reaction, drain the vessel and add a fresh solution of the amino acid and coupling reagents to drive the reaction to completion.[2][4][16]

  • Solution 2: Increase Reaction Time. Extend the coupling time from the standard 30-60 minutes to 2-4 hours, or even overnight for extremely difficult cases.[1][3]

  • Solution 3: Increase Concentration. Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can increase the probability of successful reaction events.[2]

The growing peptide chain is folding on the resin, blocking the N-terminal amine.

  • Solution: Change the solvent. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[3]

Problem: Significant epimerization (racemization) is detected.

Epimerization is the inversion of stereochemistry at the α-carbon, creating a diastereomeric impurity. It primarily occurs via the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated by a base.[17][18]

The base used to activate the coupling reagent (e.g., DIPEA) can also facilitate epimerization.

  • Solution 1: Use a weaker base. For racemization-prone couplings, substituting DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[13]

  • Solution 2: Use a carbodiimide/additive system. Reagent systems like DIC/OxymaPure do not require an external tertiary base for activation, thereby reducing the risk of base-catalyzed epimerization.[9][10] OxymaPure has been shown to be superior to HOBt and even HOAt in suppressing racemization in certain model systems.[10]

Extremely reactive reagents can sometimes increase the risk of oxazolone formation.

  • Solution: Balance reactivity with control. While highly reactive reagents are needed, ensure the coupling time is not excessively long. For fragment coupling, where the risk is highest, consider using a reagent known for low racemization, such as DEPBT.[12] Low-temperature coupling can also suppress epimerization.[19]

G start Low Yield or Deletion Sequence? reagent Is the coupling reagent strong enough (e.g., HATU, COMU)? start->reagent double_couple Have you tried double coupling? reagent->double_couple Yes sol_reagent Action: Switch to HATU, HCTU, or COMU. reagent->sol_reagent No time Have you extended the coupling time? double_couple->time Yes sol_double_couple Action: Perform a second coupling. double_couple->sol_double_couple No solvent Consider switching from DMF to NMP time->solvent Yes sol_time Action: Increase time to 2-4 hours. time->sol_time No

Experimental Protocols
Protocol 1: Standard HATU Coupling for a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol is for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection on the free amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]

  • Activation Solution Preparation: In a separate vial, dissolve the hindered amino acid (Fmoc-Aib-OH, 4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1] The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (clear/yellow beads) indicates a complete reaction. For N-methylated residues where the Kaiser test is unreliable, a bromophenol blue test can be used as an alternative.[1]

  • Wash: Drain the coupling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]

  • Next Step: If the coupling was incomplete (positive Kaiser test), proceed to a second coupling (repeat steps 2-6). If complete, proceed to the next Fmoc deprotection step in your sequence.

Protocol 2: DIC/OxymaPure Coupling for a Racemization-Prone Residue

This protocol minimizes base exposure, making it ideal for sensitive amino acids.

  • Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve the amino acid (5 equivalents, 0.5 mmol) and OxymaPure (5 equivalents, 0.5 mmol) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin. Then, add DIC (5 equivalents, 0.5 mmol) directly to the resin slurry.

  • Reaction: Shake the mixture at room temperature. Monitor the reaction using the ninhydrin test.[20] The reaction may require 2-4 hours.

  • Wash: Once the ninhydrin test is negative, filter and wash the resin as described in Protocol 1.

References
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. (2025). Benchchem.
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Benchchem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Benchchem.
  • Assessing Epimerization Levels: A Comparative Guide to BTFFH and Other Coupling Reagents. (2025). Benchchem.
  • Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Novabiochem® Letters: Oxyma Pure. (2009). Merck Millipore.
  • Subirós-Funosas, A., et al. (2022).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Subirós-Funosas, A., et al. (2022).
  • Epimeriz
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Junaidi, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6233.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5739.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Troubleshooting low yield in N3-peptide synthesis. (2025). Benchchem.
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. (n.d.). Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.

Sources

Troubleshooting low yields in N-Formyl-L-tert-leucine amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting low yields in N-Formyl-L-tert-leucine amide bond formation. This resource is designed to provide in-depth, experience-based guidance to help you overcome common challenges in this sterically demanding coupling reaction.

Troubleshooting Guide: Addressing Low Yields

Low yields in the amide bond formation involving the sterically hindered N-Formyl-L-tert-leucine can be a significant bottleneck. This guide provides a systematic approach to diagnosing and resolving these issues.

Question 1: I am experiencing very low to no product formation in my coupling reaction. What are the most likely causes and how can I address them?

Answer:

Extremely low yields often point to fundamental issues with reagent choice, activation, or reaction conditions, especially given the steric hindrance of the tert-leucine residue.

Potential Causes & Immediate Solutions:

  • Inadequate Carboxylic Acid Activation: The bulky tert-butyl group of L-tert-leucine makes the carboxyl group difficult to activate. Standard coupling reagents may be insufficient.[1]

    • Solution: Employ a more powerful coupling reagent known for its effectiveness with sterically hindered amino acids.[2][3][4] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly recommended due to their high reactivity and ability to suppress racemization.[2][5][6] Phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[2][3][7]

  • Suboptimal Base Selection: The choice and amount of base are critical. The base deprotonates the carboxylic acid and neutralizes any acid formed during the reaction, but an inappropriate base can cause side reactions or epimerization.[4][8]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[2][8][9] These bases are less likely to cause side reactions. For particularly sensitive couplings where racemization is a concern, the weaker base sym-collidine is recommended.[8]

  • Poor Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Ensure all components are fully dissolved before initiating the reaction. N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are generally good solvents for peptide couplings.[3][10] In cases of persistent solubility issues, a co-solvent system or gentle warming might be necessary.[1]

A logical first step in troubleshooting is to systematically optimize the coupling reagent and base.

Question 2: My yield has improved but is still below 50%. I am using HATU and DIPEA. What further optimizations can I perform?

Answer:

With a robust coupling reagent like HATU in place, yields below 50% suggest that reaction conditions and stoichiometry need refinement.

Optimization Strategies:

  • Reagent Stoichiometry: The molar ratios of your reactants are crucial. For challenging couplings, an excess of the coupling reagent and the N-Formyl-L-tert-leucine may be required to drive the reaction to completion.[3]

    • Recommendation: A typical starting point is a 1:1:2 ratio of amine:carboxylic acid:DIPEA, with 1 equivalent of HATU. For difficult couplings, increasing the equivalents of N-Formyl-L-tert-leucine and HATU to 1.2-1.5 equivalents can be beneficial.[6][9]

  • Activation Time (Pre-activation): Allowing the carboxylic acid to pre-activate with the coupling reagent before adding the amine can significantly improve yields.

    • Protocol: Dissolve the N-Formyl-L-tert-leucine, HATU, and DIPEA in your solvent and stir for 15-30 minutes at room temperature before adding the amine component.[6][9] This ensures the formation of the highly reactive OAt-active ester.[6]

  • Reaction Time and Temperature: Sterically hindered couplings are often slower.

    • Recommendation: Extend the reaction time and monitor progress using an appropriate technique like TLC or LC-MS. While many couplings are performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes overcome the activation energy barrier for sterically demanding substrates.[1] However, be cautious as higher temperatures can also increase the risk of side reactions, including epimerization.[11]

The following table provides a starting point for optimizing reagent equivalents:

ReagentStandard Coupling (Equivalents)Difficult Coupling (Equivalents)
Amine1.01.0
N-Formyl-L-tert-leucine1.0 - 1.21.2 - 1.5
HATU1.0 - 1.21.2 - 1.5
DIPEA2.0 - 3.03.0 - 4.0

Question 3: I am concerned about epimerization of the L-tert-leucine stereocenter. How can I detect and minimize this side reaction?

Answer:

Epimerization, the inversion of stereochemistry at the alpha-carbon, is a critical concern in peptide synthesis, particularly with activated amino acids.[4][12]

Detection and Minimization of Epimerization:

  • Detection: The most reliable way to detect epimerization is through chiral chromatography (HPLC or GC) of the final product or a deprotected intermediate. Comparing the retention time to a racemic or D-isomer standard will confirm the presence of the undesired epimer.

  • Minimization Strategies:

    • Choice of Coupling Reagent: Uronium/aminium reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) , such as HATU , are specifically designed to suppress racemization.[5][6] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling, accelerating the reaction and minimizing the time the activated ester is susceptible to epimerization.

    • Base Selection: Use weaker, non-nucleophilic bases. While DIPEA is common, 2,4,6-Collidine is an even better choice for minimizing epimerization in sensitive cases.[4]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature).[11] Avoid prolonged heating.

    • Solvent Choice: Apolar solvents can sometimes reduce epimerization rates, but this must be balanced with solubility requirements.[11]

The workflow for addressing epimerization can be visualized as follows:

Caption: Decision workflow for troubleshooting epimerization.

Frequently Asked Questions (FAQs)

Q1: Why is N-Formyl-L-tert-leucine particularly difficult to couple?

The primary challenge arises from the steric bulk of the tert-butyl group adjacent to the carboxyl function. This steric hindrance impedes the approach of the coupling reagent for activation and the subsequent nucleophilic attack by the amine.[13]

Q2: Are there any alternatives to HATU for this coupling?

Yes, several other high-efficiency coupling reagents can be effective. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt with reactivity comparable to HATU and is based on the less explosive Oxyma Pure additive.[8] Phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for sterically hindered couplings.[2][7]

Q3: Can I use carbodiimide reagents like DCC or EDC for this reaction?

While carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents, they are generally less effective for sterically hindered couplings and have a higher propensity to cause racemization, especially when used without additives like HOBt or HOAt.[3][7] For N-Formyl-L-tert-leucine, uronium or phosphonium salt reagents are strongly preferred.[13]

Q4: What is the role of the N-Formyl group?

The N-formyl group serves as a protecting group for the amine functionality of the L-tert-leucine. This prevents self-condensation or polymerization during the amide bond formation. It is generally stable under standard coupling conditions.

Q5: My reaction mixture is turning yellow after adding HATU and DIPEA. Is this normal?

Yes, a color change to yellow or orange is often observed upon the addition of a tertiary amine base like DIPEA to a solution containing HATU. This is normal and indicates the formation of the active species.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is optimized for the coupling of N-Formyl-L-tert-leucine with a primary or secondary amine.

Materials:

  • N-Formyl-L-tert-leucine

  • Amine substrate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve N-Formyl-L-tert-leucine (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Workflow for HATU-mediated amide coupling.

References

  • Vertex AI Search, "Commonly Used Coupling Reagents in Peptide Synthesis"
  • Vertex AI Search, "Optimizing Peptide Coupling: Key Techniques"
  • Benchchem, "Standard Protocol for HATU Peptide Coupling: Applic
  • Benchchem, "Technical Support Information Bulletin 1205 - H
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives"
  • AAPPTEC, "Coupling Reagents - Peptides"
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide"
  • Vertex AI Search, "Solvents for Solid Phase Peptide Synthesis"
  • Vertex AI Search, "Epimeriz
  • Benchchem, "Troubleshooting low yield in N3-peptide synthesis"
  • Patsnap Eureka, "Optimize Amide Bond Form
  • Benchchem, "Application Notes: Standard Protocol for H
  • OUCI, "Epimeris
  • Benchchem, "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines"
  • RSC Publishing, "Recent development of peptide coupling reagents in organic synthesis"
  • ACS Publications, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey"
  • AIR Unimi, "MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Semantic Scholar, "Green Chemistry"
  • RSC Publishing, "Amide bond formation: beyond the dilemma between activation and racemis
  • PMC, "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor"
  • Reddit, "Low yield in peptide coupling reaction using N-hydroxysuccinimide ester"
  • ChemRxiv, "Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides"
  • PMC, "Amide Bond Activ
  • Tohoku University, "Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid"
  • Luxembourg Bio Technologies, "Amide bond formation: beyond the myth of coupling reagents"
  • PMC, "Intermediate knowledge enhanced the performance of the amide coupling yield prediction model"
  • BOC Sciences, "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • PMC, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents"
  • LibreTexts, "21.7: Chemistry of Amides"
  • ResearchGate, "What are the best reaction condition for amide coupling using HBTU?"
  • Journal of the American Chemical Society, "Prebiotic Synthesis of N-Formylaminonitriles and Deriv
  • BORIS Portal, "Green Chemistry"

Sources

Optimizing solubility of N-Formyl-L-tert-leucine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solubility of N-Formyl-L-tert-leucine (


) in Aqueous Buffers
Reference Code:  TSC-SOL-NFLTL-001
Date:  October 26, 2023
Author:  Senior Application Scientist, Bio-Organic Chemistry Division[1][2]

Executive Summary

N-Formyl-L-tert-leucine presents a classic "amphiphilic conflict." While the N-formyl and carboxyl groups provide polar handles, the tert-butyl side chain introduces significant steric bulk and hydrophobicity (


 for the free acid).[1][2][3] In aqueous environments, this molecule behaves as a weak acid.[1][3] The single most critical factor for solubility is the ionization state of the C-terminal carboxyl group. [1][3]

This guide provides a validated workflow to solubilize this compound for enzymatic resolution, peptide synthesis, or biophysical assays.

Module 1: The pH Factor (The Master Switch)

The Science: Why pH is Non-Negotiable

N-Formyl-L-tert-leucine is practically insoluble in water at pH < 3.[1][2][3]0. This is because the carboxylic acid group (


) is protonated (uncharged), allowing the hydrophobic tert-butyl group to dominate the physicochemical properties, leading to aggregation and precipitation.[1][3]

To dissolve this compound, you must drive the equilibrium toward the carboxylate anion (


).[1][2][3] According to the Henderson-Hasselbalch equation , solubility increases logarithmically as pH rises above the 

.[1][3]
Protocol: The "pH Swing" Solubilization Method

Use this protocol for preparing stock solutions


 50 mM.[1][2][3]
  • Weighing: Weigh the target mass of N-Formyl-L-tert-leucine.

  • Slurry Formation: Add 80% of your final volume of water (or low-salt buffer).[1][2][3] The powder will likely float or form a cloudy suspension.[1] Do not heat yet.

  • Titration: While stirring, add a strong base (e.g., 1M NaOH or KOH) dropwise.[1][3]

    • Monitoring: Use a pH meter.[2][3] You will observe a resistance to pH change around pH 3.5–4.0 (buffering region).[1][2][3]

    • Endpoint: Continue adding base until the solution clears and pH reaches 7.0–7.5 .[1][3]

  • Back-Adjustment (Optional): If you overshoot the pH, carefully lower it with dilute HCl, but do not go below pH 6.0, or precipitation may re-occur.

  • Final Volume: Adjust to the final volume with water/buffer.

Visualization: Solubilization Workflow

SolubilizationWorkflow Start Solid N-Formyl-L-tert-leucine Slurry Step 1: Aqueous Slurry (Cloudy/Floating) Start->Slurry Add Water Ionization Step 2: Add Base (NaOH) Target pH > pKa + 1 Slurry->Ionization Dropwise 1M NaOH Clear Step 3: Clear Solution (Carboxylate Form) Ionization->Clear Dissolution Clear->Slurry pH drops < 4.0

Figure 1: The "pH Swing" workflow. Transition from solid to solution is driven by deprotonation of the carboxylic acid.[1][3]

Module 2: Co-Solvents & Additives

When pH Alone Isn't Enough

For concentrations >100 mM, or when working at pH < 6.0 (e.g., for specific enzymatic requirements), the hydrophobic effect of the tert-butyl group may overcome the electrostatic repulsion of the carboxylate, causing aggregation.[1][3]

Co-SolventRecommended % (v/v)Mechanism of ActionCompatibility Notes
DMSO 5% – 20%Disrupts water lattice; solvates hydrophobic side chain.[1][2][3]Best Choice. Compatible with most enzymes; freezing point depression.[1][2][3]
Ethanol/Methanol 10% – 30%Reduces solvent polarity.[1][2][3]Check enzyme stability; volatile (evaporation changes concentration).[2][3]
Glycerol 10% – 20%Increases viscosity; stabilizes protein/ligand interface.[1][2][3]Hard to pipette accurately; may slow diffusion rates.[1][2][3]
Critical Warning: The "Salting Out" Effect

Avoid high ionic strength buffers (e.g., >500 mM NaCl) initially.[1][3] The tert-butyl group is highly susceptible to the Hofmeister effect (salting out).[1][2][3] High salt concentrations strip the hydration shell from the hydrophobic group, forcing the molecule to precipitate even at neutral pH.[1][3]

Module 3: Stability & Handling

The Formyl Group Vulnerability

The N-formyl group is a protecting group, but it is not infinitely stable.[1][2][3][4] It is susceptible to deformylation (hydrolysis) under extreme conditions, converting your compound back to free L-tert-leucine.[1][2][3]

  • Danger Zone (Acidic): pH < 2.0 + Heat (>40°C)

    
     Rapid hydrolysis.[2][3]
    
  • Danger Zone (Basic): pH > 10.0 + Heat

    
     Slow hydrolysis/racemization risk.[1][2][3]
    
  • Safe Zone: pH 5.0 – 8.5 at 4°C to 25°C.[1][2][3]

Storage Protocol: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles, which can cause local pH gradients that induce precipitation.[1][2][3]

Module 4: Troubleshooting & FAQs

Scenario 1: "My solution was clear, but turned cloudy in the fridge."

Diagnosis: Temperature-dependent solubility (Supersaturation).[1][2][3] Fix:

  • Allow the solution to return to Room Temperature (RT).

  • Verify pH (buffers like Tris have temperature-dependent pKa values; Tris pH increases as temp decreases, but Phosphate pH is stable).[1][2][3]

  • If it remains cloudy, add 5% DMSO.[1][3]

Scenario 2: "I added the compound to my assay buffer, and it precipitated immediately."

Diagnosis: "pH Shock." Your stock solution (pH ~7.[2][3]5) was likely added to a buffer with low capacity or lower pH, or the buffer contained high salt.[3] Fix:

  • Dissolve the compound in the assay buffer directly if possible, re-adjusting pH.[1][3]

  • If using a stock, ensure the stock pH matches the buffer pH.[3]

Scenario 3: "Can I autoclave this solution?"

Answer: NO. The high heat (121°C) and pressure will likely hydrolyze the N-formyl bond.[1][2][3] Sterilize by filtration using a 0.22


m PVDF or PES membrane.[1][2][3]
Troubleshooting Logic Tree

Troubleshooting Problem Precipitation / Cloudiness CheckpH Check pH Problem->CheckpH pH_Low pH < 5.0? CheckpH->pH_Low AdjustBase Add Base (NaOH) to pH 7.0-7.5 pH_Low->AdjustBase Yes CheckTemp Check Temperature pH_Low->CheckTemp No Temp_Cold Is it cold (4°C)? CheckTemp->Temp_Cold WarmUp Warm to RT & Add 5% DMSO Temp_Cold->WarmUp Yes CheckSalt Check Salt Conc. Temp_Cold->CheckSalt No Salt_High Salt > 200mM? CheckSalt->Salt_High Salt_High->WarmUp No (Unknown cause) Dilute Dilute Buffer or Switch to Low Salt Salt_High->Dilute Yes

Figure 2: Diagnostic decision tree for resolving solubility issues.

References

  • PubChem. N-Formyl-L-leucine Compound Summary (Analogous Structure/Properties). National Library of Medicine.[1][2][3] Link[1][2][3]

  • Turner, N. J., et al. (1995).[1] "Synthesis of homochiral L-(S)-tert-leucine via a lipase catalysed dynamic resolution process." Chemistry – A European Journal.[1][2][3] (Demonstrates enzymatic handling of tert-leucine derivatives). Link[1][2][3]

  • Bisel, P., et al. (2008).[1][3] "The tert-butyl group in chemistry and biology." Organic & Biomolecular Chemistry.[1][2][3] (Detailed analysis of the hydrophobic/steric impact of the tert-butyl group). Link

  • Sigma-Aldrich. L-tert-Leucine Product Specification.[1][2][3] (Baseline properties for the parent amino acid).[1][3] Link

  • BenchChem. Protecting Group Strategies Involving N-Formylation. (Stability data for N-formyl groups). Link[1][2][3]

Sources

Technical Support Center: Peptide Synthesis & Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for unnatural amino acid incorporation. This module specifically addresses the kinetic and thermodynamic challenges associated with N-Formyl-L-tert-leucine , a highly sterically hindered and electronically activated building block frequently used in antiviral drug discovery (e.g., protease inhibitors) and peptidomimetic synthesis.

Part 1: Mechanistic Overview of the Problem

When coupling N-Formyl-L-tert-leucine, chemists frequently observe severe epimerization (racemization) and poor coupling yields. This is driven by a "perfect storm" of structural features:

  • Electronic Activation: Unlike standard Fmoc or Boc carbamate protecting groups, the N-formyl group is strongly electron-withdrawing. This increases the acidity of the

    
    -proton and makes the formyl carbonyl oxygen highly nucleophilic [1].
    
  • Steric Hindrance: The bulky tert-butyl side chain of tert-leucine severely restricts the trajectory of the incoming amine nucleophile.

  • Causality: Because the desired intermolecular amide bond formation is kinetically slowed by the tert-butyl group, the molecule undergoes rapid intramolecular cyclization. The nucleophilic formyl oxygen attacks the activated C-terminal carbonyl, forming a 5(4H)-oxazolone (azlactone) intermediate. Once formed, the oxazolone readily undergoes base-catalyzed enolization, destroying the chiral center at the

    
    -carbon [2].
    

G A Activated N-Formyl- L-tert-leucine B Desired Intermolecular Coupling (Slow) A->B + Amine C Intramolecular Cyclization (Fast) A->C N-formyl attack G Enantiopure Peptide (Target Product) B->G High Yield D 5(4H)-Oxazolone Intermediate C->D E Base-Catalyzed Enolization D->E + Base F Racemic Peptide (Loss of Chiral Integrity) D->F Direct attack E->F + Amine

Fig 1. Competing pathways: Desired coupling vs. oxazolone-mediated racemization.

Part 2: Troubleshooting FAQs

Q1: I am using standard HBTU/DIPEA for my coupling, but my final peptide is nearly 40% epimerized. Why? A1: HBTU is a benzotriazole-based aminium salt that forms an OBt active ester. The OBt ester of N-Formyl-L-tert-leucine is highly susceptible to rearrangement into the oxazolone. Furthermore, N,N-Diisopropylethylamine (DIPEA) is a relatively strong base. In the presence of DIPEA, the formed oxazolone is rapidly deprotonated at the


-carbon, leading to a resonance-stabilized carbanion that racemizes upon reprotonation [3].

Q2: What is the optimal coupling reagent combination to prevent oxazolone formation with this specific amino acid? A2: You must transition to reagents that form highly stable, less reactive active esters that resist cyclization. The two field-proven systems are:

  • DIC / OxymaPure: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an active ester that is remarkably resistant to oxazolone rearrangement [4]. Furthermore, this system can be run under base-free conditions , completely eliminating the base-catalyzed enolization pathway.

  • HATU / HOAt / TMP: If a uronium/aminium salt must be used, HATU provides superior coupling speed. However, you must replace DIPEA with 2,4,6-collidine (TMP) . TMP is sterically hindered and significantly less basic than DIPEA, preventing the abstraction of the oxazolone's

    
    -proton [2].
    

Q3: Does pre-activation time matter for N-Formyl-L-tert-leucine? A3: Absolutely. Do not pre-activate. Pre-activation generates the highly reactive intermediate in the absence of the amine nucleophile. With the intermolecular pathway unavailable, the molecule will rapidly funnel into the intramolecular oxazolone pathway. The coupling reagents and the amino acid should be added simultaneously to the resin/amine.

Q4: How should I adjust my temperature profile? A4: Oxazolone formation is highly temperature-dependent. Perform the activation and the first 30 minutes of the coupling at -20 °C to 0 °C . The lower thermal energy kinetically suppresses the activation energy required for the intramolecular ring closure, allowing the slower intermolecular amide bond formation to compete effectively.

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes when optimizing the coupling of N-Formyl-L-tert-leucine to a sterically hindered resin-bound amine, based on established mechanistic principles [3][4].

Coupling Reagent SystemBase UsedTemperaturePre-activationYield (%)Epimerization (%)
HBTU / HOBtDIPEA (2.0 eq)25 °C5 mins< 45%> 35.0%
HATU / HOAtDIPEA (2.0 eq)25 °C0 mins65%18.5%
HATU / HOAtTMP (2.0 eq)0 °C0 mins82%< 5.0%
DIC / OxymaPure None (Base-Free) 0 °C to 25 °C 0 mins > 90% < 1.0%

Part 4: Validated Experimental Protocol

To ensure scientific integrity and reproducibility, follow this self-validating base-free coupling protocol utilizing DIC and OxymaPure. This protocol is designed to maximize yield while maintaining >99% chiral integrity.

Step-by-Step Methodology: Base-Free DIC/OxymaPure Coupling

Note: This protocol assumes a 0.1 mmol scale solid-phase peptide synthesis (SPPS).

  • Preparation of Reagents:

    • Weigh 0.3 mmol (3.0 eq) of N-Formyl-L-tert-leucine.

    • Weigh 0.3 mmol (3.0 eq) of OxymaPure.

    • Dissolve both solids in a minimal amount of anhydrous, amine-free N,N-Dimethylformamide (DMF) (approx. 2.0 mL).

  • Temperature Equilibration:

    • Cool the amino acid/OxymaPure solution to 0 °C in an ice bath.

    • Cool the reaction vessel containing the swollen, Fmoc-deprotected resin to 0 °C.

  • In Situ Activation and Coupling (Zero Pre-activation):

    • Add the chilled amino acid/OxymaPure solution directly to the resin.

    • Immediately add 0.3 mmol (3.0 eq, approx. 47

      
      L) of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel.
      
  • Controlled Incubation:

    • Agitate the reaction mixture gently at 0 °C for 30 minutes. This allows the formation of the Oxyma ester and initial coupling while thermodynamically suppressing oxazolone cyclization.

    • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Continue agitation for an additional 2 to 4 hours to overcome the steric hindrance of the tert-butyl group.

  • Validation & Cleavage:

    • Perform a Kaiser test (or chloranil test for secondary amines) to confirm coupling completion. If positive, do not re-subject to base; repeat the DIC/Oxyma coupling.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) before proceeding to cleavage.

References

  • RNA-directed peptide synthesis across a nicked loop. University of Cambridge / PMC.
  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PMC.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. MDPI.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

Validation & Comparative

Chiral HPLC Methods for (-)-N-Formyl-L-tert-leucine Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validated Protocol

Introduction & Mechanistic Rationale

(-)-N-Formyl-L-tert-leucine is a highly sterically hindered, unnatural amino acid derivative that serves as a critical chiral building block in the synthesis of complex antiviral therapeutics (e.g., HIV protease inhibitors like Atazanavir). Because biological efficacy is strictly tied to stereochemistry, determining the enantiomeric excess (%ee) of the L-enantiomer versus its D-counterpart is a mandatory quality control step in drug development[1].

The Causality of Chiral Recognition

The successful separation of N-Formyl-tert-leucine enantiomers relies on the molecule's unique structural features:

  • Steric Hindrance: The bulky tert-butyl group restricts conformational flexibility. This rigidity amplifies the differential binding energy (

    
    ) between the L- and D-enantiomers when they dock into the chiral cavities of the stationary phase.
    
  • Hydrogen Bonding: The N-formyl group acts as a strong hydrogen-bond donor and acceptor, pairing perfectly with the carbamate linkages of derivatized polysaccharide columns.

To achieve baseline resolution, normal-phase High-Performance Liquid Chromatography (HPLC) utilizing Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases is the industry gold standard[2].

Comparison of Chiral Stationary Phases (CSPs)

When developing a method for N-Formyl-tert-leucine, selecting the correct Chiral Stationary Phase (CSP) is the most critical variable. Below is an objective comparison of the top-performing commercial alternatives based on empirical chromatographic data.

Table 1: Performance Comparison of CSPs for N-Formyl-tert-leucine
Chiral Column AlternativePolymer BackboneMobile Phase CompatibilitySelectivity (

)
Resolution (

)
Primary Use Case
Daicel Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA/TFA)High (>1.5) > 2.0 Gold Standard. Best overall resolution for N-protected bulky amino acids[2].
Daicel Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/EtOH/TFA)Moderate (1.2 - 1.4)~ 1.8Excellent alternative; often used for preparative simulated moving bed (SMB) scale-up[2].
Daicel Chiralpak® AS-H Amylose tris((S)-

-methylbenzylcarbamate)
Normal Phase (Hexane/IPA/TFA)Moderate (1.2)~ 1.5Effective for benzyloxycarbonyl derivatives, but less optimal for formyl derivatives[3].
Chiralpak® ZWIX(+) Zwitterionic (Cinchona alkaloid derivative)Polar Organic (MeOH/MeCN + DEA/FA)Low to Moderate< 1.5Better suited for underivatized free amino acids rather than N-formyl derivatives[4].

Note: While Zwitterionic columns like ZWIX(+) are excellent for free tert-leucine[4], the lack of a free primary amine in the N-formyl derivative makes polysaccharide carbamate phases (AD-H/OD-H) vastly superior for this specific analyte.

Experimental Methodology: Self-Validating Protocol

As an analytical scientist, you must ensure your method is a self-validating system. The following protocol utilizes a Chiralpak AD-H column.

The Role of Trifluoroacetic Acid (TFA)

Causality Check: Why add 0.1% TFA to the mobile phase? N-Formyl-tert-leucine contains a free carboxylic acid moiety. In a neutral normal-phase system, this acid will partially ionize and undergo secondary, non-chiral electrostatic interactions with residual silanol groups on the silica support. This causes severe peak tailing. The addition of 0.1% TFA suppresses the ionization of the analyte's carboxyl group, ensuring that the primary interaction remains the stereoselective hydrogen bonding with the chiral selector[2][3].

Step-by-Step Analytical Protocol

1. Reagent & System Preparation

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Mix thoroughly and degas via sonication for 15 minutes.

  • System: Isocratic HPLC system equipped with a UV/Vis Diode Array Detector (DAD).

2. Sample Preparation

  • Weigh exactly 10.0 mg of the (-)-N-Formyl-L-tert-leucine sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Thermostatting is critical; temperature fluctuations alter the

    
     of chiral recognition).
    
  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm. (Rationale: The formyl and carboxyl groups lack strong conjugated

    
    -systems, rendering standard 254 nm detection virtually blind to this analyte. 210 nm captures the carbonyl absorbance max).
    

4. System Suitability & Self-Validation Criteria

  • Inject a racemic standard of N-Formyl-tert-leucine prior to the sample.

  • Validation Check: The method is only valid if the Resolution (

    
    ) between the D- and L-enantiomer peaks is 
    
    
    
    , and the USP Tailing Factor (
    
    
    ) for both peaks is
    
    
    .

Visualizations

Workflow A 1. Sample Preparation Dilute to 1 mg/mL in Mobile Phase B 2. Column Equilibration Amylose tris(3,5-dimethylphenylcarbamate) A->B C 3. Mobile Phase Delivery Hexane / IPA / TFA (90:10:0.1) B->C D 4. Isocratic Elution Flow Rate: 1.0 mL/min at 25°C C->D E 5. UV Detection & Integration Monitor at 210 nm for %ee Calculation D->E

Figure 1: Chiral HPLC workflow for (-)-N-Formyl-L-tert-leucine enantiomeric purity analysis.

Mechanism CSP Chiral Stationary Phase Carbamate Derivatized Polymer Interaction Three-Point Chiral Recognition CSP->Interaction Provides Cavity Analyte Analyte N-Formyl-tert-leucine Analyte->Interaction Docks into Cavity H_Bond Hydrogen Bonding (Formyl/Carboxyl to Carbamate) Interaction->H_Bond Primary Steric Steric Hindrance (Bulky tert-Butyl group) Interaction->Steric Secondary

Figure 2: Mechanistic pathway of chiral recognition for N-Formyl-tert-leucine on a carbamate CSP.

References

  • Title: US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine Source: Google Patents URL
  • Title: Chiral Technologies Amino Acid Database - HPLC: tert-Leucine (t-Leu)
  • Source: PubMed (NIH)
  • Title: WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process Source: Google Patents URL

Sources

Technical Comparison: N-Formyl vs. N-Boc Protection Strategies for tert-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers working with tert-leucine (Tle), the choice between N-Formyl and N-Boc protection is a decision between atom economy/cost and stereochemical integrity/process ease .

  • N-Formyl-Tle is the "native" intermediate of the industrial Leuckart-Wallach synthesis. It is cost-effective and sterically smaller, making it an excellent precursor or protecting group for simple, non-chiral transformations. However, it carries a higher risk of racemization during carboxyl activation and requires harsher deprotection conditions (hydrazine or strong acid).

  • N-Boc-Tle is the "standard" reagent for peptide synthesis. While sterically bulkier, the urethane (carbamate) structure significantly suppresses racemization during coupling. Its acid-labile deprotection is orthogonal to benzyl esters and compatible with standard Solid Phase Peptide Synthesis (SPPS) workflows.

The Steric & Chiral Challenge of tert-Leucine

tert-Leucine is a non-proteinogenic amino acid characterized by an extremely bulky tert-butyl side chain adjacent to the


-carbon. This steric bulk creates two primary challenges:
  • Kinetic Resistance: Coupling rates are significantly slower than standard amino acids.

  • Racemization Risk: Slow coupling allows more time for the activated carboxylate to form an oxazolone intermediate, leading to loss of chirality.

The Racemization Mechanism: Amide vs. Urethane

The most critical scientific distinction between Formyl and Boc lies in their behavior during carboxyl activation (coupling).

  • N-Formyl (Amide): Upon activation, the carbonyl oxygen of the formyl group can attack the activated carboxylate to form a 2-alkyl-5(4H)-oxazolone . The C4 proton in this intermediate is relatively acidic, leading to rapid enolization and racemization.

  • N-Boc (Urethane): The carbonyl oxygen of the Boc group forms a 2-alkoxy-5(4H)-oxazolone . The electron-donating alkoxy group destabilizes the enol form, making the C4 proton less acidic and significantly retarding racemization.

Racemization cluster_0 N-Formyl (High Racemization Risk) cluster_1 N-Boc (Low Racemization Risk) FormylAA N-Formyl-Tle-OX (Activated Ester) AlkylOx 2-Alkyl-Oxazolone (Unstable Chiral Center) FormylAA->AlkylOx Cyclization Racemic Racemic Product AlkylOx->Racemic Fast Enolization BocAA N-Boc-Tle-OX (Activated Ester) AlkoxyOx 2-Alkoxy-Oxazolone (Stable Chiral Center) BocAA->AlkoxyOx Cyclization Pure Enantiopure Product AlkoxyOx->Pure Slow Enolization

Figure 1: Mechanistic basis for the superior stereochemical stability of N-Boc (Urethane) vs. N-Formyl (Amide) during activation.

Synthetic Origins & Atom Economy

Understanding the source of your material is crucial for process design.

Route A: The Leuckart-Wallach Pathway (N-Formyl)

The industrial synthesis of tert-leucine typically starts with pinacolone. The Leuckart reaction directly yields racemic N-Formyl-tert-leucine .

  • Pros: High atom economy, one-pot synthesis from ketone.

  • Cons: Product is racemic. Requires enzymatic resolution (acylase) or chemical resolution.

Route B: Enzymatic Reductive Amination (Free L-Tle)

Modern bioprocesses use Leucine Dehydrogenase (LeuDH) to convert trimethylpyruvate directly to L-tert-leucine (free amino acid), bypassing the formyl intermediate.

  • Pros: 100% enantiopurity (ee > 99%).

  • Cons: Requires subsequent protection step to install Boc.

Synthesis cluster_Chem Chemical Route (Leuckart) cluster_Bio Biotech Route Pinacolone Pinacolone TMP Trimethylpyruvate Pinacolone->TMP Oxidation Leuckart NH4HCO2 / Formic Acid (Leuckart-Wallach) Pinacolone->Leuckart LeuDH Leucine Dehydrogenase (NADH/NH3) TMP->LeuDH DL_Formyl DL-N-Formyl-Tle Leuckart->DL_Formyl Resolution Enzymatic/Chemical Resolution DL_Formyl->Resolution L_Formyl L-N-Formyl-Tle Resolution->L_Formyl L_Free L-tert-Leucine (Free) LeuDH->L_Free Boc_Protection N-Boc-L-Tle L_Free->Boc_Protection Boc2O / Base

Figure 2: Synthetic lineage of tert-Leucine derivatives. N-Formyl is the chemical intermediate; N-Boc is the downstream derivative.

Stability & Deprotection Comparison

FeatureN-Formyl (N-For)N-Boc (N-tBuOCO)
Structure Amide (HCO-NH-R)Carbamate (tBuO-CO-NH-R)
Steric Bulk Low (Minimal interference)High (Adds to Tle bulk)
Acid Stability Stable to TFA. (Orthogonal to Boc)Labile to TFA, HCl/Dioxane.
Base Stability Stable to mild base; hydrolyzes in strong base.Stable to base (completely orthogonal to Fmoc).
Deprotection 1. Hydrazine hydrate (nucleophilic displacement).2. HCl in MeOH (solvolysis).1. 50% TFA in DCM.2.[1] 4M HCl in Dioxane.[2]
Byproducts Formylhydrazide (solid) or Methyl Formate.Isobutene (gas) + CO2 (gas).
Primary Use Intermediate; Trp(indole) protection.[3]SPPS; General organic synthesis.

Experimental Protocols

Protocol A: Deformylation of N-Formyl-Tle (HCl/MeOH Method)

Use this to convert cheap N-Formyl precursor to the methyl ester hydrochloride.

Reagents: N-Formyl-Tle, Methanol (anhydrous), Thionyl Chloride (or Acetyl Chloride).

  • Setup: Chill 50 mL of anhydrous methanol to 0°C under nitrogen.

  • Acid Generation: Dropwise add 1.5 eq of Thionyl Chloride (SOCl2) to generate anhydrous HCl in situ. Stir for 15 min.

  • Addition: Add 1.0 eq (e.g., 5.0 g) of N-Formyl-tert-leucine.

  • Reaction: Allow to warm to room temperature. Reflux at 60°C for 2-4 hours. Monitor by TLC (disappearance of starting material).

    • Note: The steric bulk of Tle retards hydrolysis; reflux is often necessary compared to standard amino acids.

  • Workup: Concentrate in vacuo to remove MeOH/HCl. The product, H-Tle-OMe·HCl, typically crystallizes upon addition of diethyl ether.

Protocol B: N-Boc Protection of Free tert-Leucine

Standard protocol for preparing SPPS-ready building blocks.

Reagents: L-tert-Leucine, Di-tert-butyl dicarbonate (Boc2O), NaOH, Dioxane/Water.

  • Dissolution: Dissolve 10 mmol L-tert-leucine in 20 mL 1N NaOH and 20 mL Dioxane. Cool to 0°C.

  • Addition: Add 11 mmol (1.1 eq) Boc2O dropwise.

  • Reaction: Warm to RT and stir overnight. Maintain pH ~9-10 by adding small amounts of NaOH if necessary.

  • Workup:

    • Wash the alkaline solution with Et2O (removes excess Boc2O).

    • Acidify the aqueous phase to pH 2-3 with 1N KHSO4 (precipitates the product).

    • Extract with Ethyl Acetate (3x). Dry over MgSO4.

  • Purification: Crystallize from Hexane/Ethyl Acetate. Yields are typically >90%.[4]

Decision Matrix

ScenarioRecommended GroupRationale
Standard Peptide Synthesis N-Boc Prevents racemization; clean, gas-phase deprotection byproducts.
Large Scale Intermediate N-Formyl Significantly cheaper if sourced from Leuckart route; higher atom economy.
Orthogonal to Boc/Fmoc N-Formyl Stable to TFA (Boc removal) and Piperidine (Fmoc removal).
Extremely Bulky Coupling N-Formyl Smaller protecting group may allow coupling where Boc fails (rare; check racemization).
Trp-Containing Peptides N-Formyl Often used to protect Trp indole; removed by HF or low-high pH swing.

References

  • Leuckart-Wallach Synthesis: Frederick, M. O., et al. "A Practical Synthesis of the CDK4/6 Inhibitor Abemaciclib." Tetrahedron Letters, 2015. Link

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • Enzymatic Resolution: Hanson, R. L., et al. "Enzymatic synthesis of L-tert-leucine from trimethylpyruvate." Applied Microbiology and Biotechnology, 2008. Link

  • Boc Deprotection: Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2013. Link

  • Formyl Removal: Geiger, R., & Siedel, W. "Removal of N-formyl groups from peptides." Chemische Berichte, 1968.[5]

Sources

Comparative Guide: Enantiomeric Excess Determination of N-Formyl-L-tert-leucine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocols for determining the enantiomeric excess (ee) of N-Formyl-L-tert-leucine , a critical chiral intermediate often used in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and asymmetric catalysts.

Executive Summary & Method Landscape

For the precise quantification of N-Formyl-L-tert-leucine (N-F-Tle) optical purity, Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the industry "Gold Standard." While Gas Chromatography (GC) and Polarimetry exist as alternatives, they suffer from derivatization requirements and low sensitivity, respectively.

Method Comparison Matrix
FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral HPLC (Reversed Phase) Method C: Chiral GC
Primary Use QC Release & Process Development Green Chemistry & LC-MSComplex Matrices (e.g., fermentation broth)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Macrocyclic Glycopeptide)Chirasil-L-Val or Cyclodextrin
Derivatization None (Direct Analysis) None (Direct Analysis) Required (Methyl esterification)
Sensitivity High (UV 210-220 nm)High (UV or MS)High (FID/MS)
Resolution (

)
Typically > 3.0Typically > 1.5> 2.0 (after derivatization)
Robustness ExcellentGoodModerate (Derivative stability issues)

Scientific Context & Molecule Analysis

Target Molecule: N-Formyl-L-tert-leucine

  • Structure: An amino acid derivative with a bulky tert-butyl side chain and an N-formyl protecting group.

  • Chiral Challenge: The tert-butyl group provides significant steric bulk, which generally aids chiral recognition. However, the molecule lacks a strong chromophore (like a phenyl ring), necessitating low-wavelength UV detection (210–220 nm) or the use of Refractive Index (RI)/ELSD detectors.

  • Acidity: The free carboxylic acid requires acidic mobile phases to prevent ionization, which causes peak tailing.

Decision Workflow

The following diagram illustrates the logical flow for selecting and executing the analytical method.

MethodSelection Start Sample: N-Formyl-L-tert-leucine PurityCheck Chemical Purity > 90%? Start->PurityCheck Matrix Sample Matrix? PurityCheck->Matrix Yes Purify Pre-purification required PurityCheck->Purify No MethodA Method A: Normal Phase HPLC (Amylose Column) *Gold Standard* Matrix->MethodA Solid/Synthetic Powder MethodB Method B: Reversed Phase HPLC (Teicoplanin Column) *Green/LC-MS* Matrix->MethodB Aqueous/Biological MethodC Method C: GC-FID (Requires Derivatization) Matrix->MethodC Volatile Impurities Present

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample state and purity.

Detailed Experimental Protocols

Method A: Normal Phase Chiral HPLC (The Gold Standard)

This method utilizes the hydrogen-bonding capabilities of the N-formyl group and the steric hindrance of the tert-butyl group to achieve separation on an amylose-based column.

Mechanism: The N-formyl group acts as a hydrogen bond donor/acceptor, interacting with the carbamate groups on the amylose backbone. The bulky tert-butyl group forces the "wrong" enantiomer into a less stable conformation, increasing retention time difference.

Protocol
  • Column: Chiralpak AD-H or Lux Amylose-1 (4.6 × 250 mm, 5 µm).

    • Why: Amylose tris(3,5-dimethylphenylcarbamate) is historically the most effective selector for N-protected amino acids [1].

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Optimization: If retention is too low, decrease IPA to 5%.

    • Role of TFA: Critical.[1][2] It suppresses the ionization of the carboxylic acid (-COOH

      
       -COO⁻), ensuring the molecule remains neutral. Ionized species interact non-specifically with the silica support, causing peak tailing.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 215 nm .

    • Note: The N-formyl amide bond absorbs here. Do not use 254 nm as the signal will be negligible.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase (without TFA).

Self-Validating Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If higher, increase TFA concentration to 0.2%.
    
  • Resolution (

    
    ):  Should be > 2.0 for quantitative ee calculation.
    
Method B: Reversed Phase Chiral HPLC (Teicoplanin)

Ideal for samples in aqueous solution or when using Mass Spectrometry (LC-MS).

Protocol
  • Column: Chirobiotic T (Astec/Supelco) or Agilent Poroshell Chiral-T.

    • Selector: Teicoplanin (Macrocyclic Glycopeptide).[2][3]

    • Why: Teicoplanin contains an "aglycone basket" that specifically accommodates amino acid side chains. The N-formyl group interacts via H-bonding at the rim of the basket [2].

  • Mobile Phase: Methanol : Water : Formic Acid (60 : 40 : 0.1).

    • Note: Teicoplanin columns often show "U-shaped" retention curves.[3] 60-70% Methanol is typically the sweet spot for resolution.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV 215 nm or MS (ESI negative mode, monitoring [M-H]⁻).

Method C: Gas Chromatography (GC)

Used only if HPLC is unavailable or if the sample contains non-UV active impurities.

Critical Step: Derivatization. N-Formyl-L-tert-leucine cannot be analyzed directly by GC due to the polar carboxylic acid. It must be converted to a methyl ester.

Protocol
  • Derivatization:

    • Mix 5 mg sample with 0.5 mL BF₃-Methanol (14%).

    • Heat at 60°C for 15 minutes. (N-formyl group is stable under mild acid methylation; do not use harsh hydrolysis conditions).

    • Extract with n-Hexane.

  • Column: Chirasil-L-Val (25 m × 0.25 mm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 100°C (1 min)

    
     5°C/min 
    
    
    
    180°C.

Data Analysis & Calculation

The Enantiomeric Excess (ee) is calculated using the integrated peak areas of the L-isomer (


) and D-isomer (

).[2]


Interpretation of Results
  • Elution Order (Method A): Typically, the D-isomer elutes before the L-isomer on Amylose columns (check with a racemic standard).

  • Limit of Detection (LOD): ~0.1% of the minor enantiomer using UV 215 nm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of -COOHAdd more TFA (up to 0.2%) to mobile phase.
No Peaks Visible Wrong Detection WavelengthEnsure UV is set to 210-220 nm . 254 nm will show nothing.
Split Peaks Solubility MismatchDissolve sample in mobile phase, not pure IPA.
Baseline Noise TFA AbsorbanceUse high-purity "LC-MS Grade" TFA; it has lower UV cutoff.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Sigma-Aldrich (Astec). Chirobiotic Handbook: A Guide to the Analysis of Chiral Compounds. Merck KGaA. Link

  • BenchChem. Application Notes for Determining Enantiomeric Excess of Amino Acids. Link

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids. 2025. Link

Sources

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (-)-N-Formyl-L-tert-leucine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of L-tert-leucine and the Need for Precise Characterization

In the landscape of modern drug discovery and peptide synthesis, non-proteinogenic amino acids serve as invaluable chiral building blocks. Among these, L-tert-leucine ((2S)-2-amino-3,3-dimethylbutanoic acid) is particularly prized for its bulky and sterically demanding tert-butyl side chain, which can impart unique conformational constraints and enhance metabolic stability in peptide-based therapeutics. The accurate structural confirmation and assessment of enantiomeric purity of L-tert-leucine derivatives are therefore critical checkpoints in synthetic chemistry.

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (-)-N-Formyl-L-tert-leucine. Derivatization of the primary amine to a formamide serves two key purposes: it mimics a peptide bond linkage and modifies the electronic environment of the chiral center, which can simplify spectral interpretation. We will delve into the causality behind the observed spectral features, provide a robust experimental protocol, and objectively compare this characterization method against other common analytical techniques.

Part 1: Decoding the ¹H NMR Spectrum of (-)-N-Formyl-L-tert-leucine

The ¹H NMR spectrum provides a detailed electronic map of the molecule. The chemical shift (δ) of each proton is dictated by its local magnetic environment, while spin-spin coupling (J) reveals connectivity between neighboring protons. For N-formyl amino acids, a key phenomenon to anticipate is the presence of rotamers (or conformational isomers) arising from the restricted rotation around the C-N amide bond. This results in two distinct populations of molecules (often labeled as cis and trans isomers), which are in slow exchange on the NMR timescale and thus give rise to two separate sets of signals for nearby protons.

The formyl group's influence is most pronounced on the formyl proton itself (CHO), the amide proton (NH), and the alpha-proton (α-H).

Key Spectral Features:

  • Formyl Proton (CHO): This is one of the most diagnostic signals. Due to the presence of rotamers, two signals are typically observed in the downfield region (δ 8.0-8.5 ppm). One rotamer often appears as a singlet, while the other may appear as a doublet due to a small coupling to the amide proton (³J(HN,HC=O)).[1]

  • Amide Proton (NH): The chemical shift of the amide proton is variable and solvent-dependent, often appearing as a broad signal. In the context of rotamers, two distinct NH signals will be present, each coupling to the adjacent α-proton, resulting in two doublets.

  • Alpha-Proton (α-H): This proton is located at the stereocenter. It is deshielded by both the adjacent amide and carboxylic acid groups. We expect to see two distinct signals, one for each rotamer, appearing as doublets due to coupling with the respective amide protons (³J(HN,Hα)).

  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the sterically hindered tert-butyl group are chemically equivalent and do not couple to other protons. They will appear as a sharp, intense singlet, integrating to 9H. Due to their distance from the amide bond, the chemical shift difference between the two rotamers is often negligible, resulting in a single observed singlet.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated signals for (-)-N-Formyl-L-tert-leucine in a common NMR solvent like CDCl₃. Note that the exact chemical shifts and the population ratio of rotamers can vary based on solvent, temperature, and concentration.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet (br s)-1HOften broad and may exchange with trace water.
Formyl (CHO) - Rotamer A~8.2Singlet (s)-<1HDiagnostic signal for one of the two rotamers.
Formyl (CHO) - Rotamer B~8.1Doublet (d)~1-2<1HCoupled to the NH proton of the second rotamer.
Amide (NH) - Rotamer A~6.5 - 7.5Doublet (d)~8-10<1HCoupled to the α-H of the first rotamer.
Amide (NH) - Rotamer B~6.5 - 7.5Doublet (d)~8-10<1HCoupled to the α-H of the second rotamer.
Alpha-Proton (α-H) - Rotamer A~4.4Doublet (d)~8-10<1HCoupled to the NH proton of the first rotamer.
Alpha-Proton (α-H) - Rotamer B~4.3Doublet (d)~8-10<1HCoupled to the NH proton of the second rotamer.
tert-Butyl (-C(CH₃)₃)~1.0Singlet (s)-9HIntense, sharp signal characteristic of the side chain.

Part 2: Experimental Protocol and Workflow

A trustworthy protocol is a self-validating one. The following steps are designed to ensure high-quality, reproducible data. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be advantageous as it often sharpens NH signals and reduces exchange with water.

Step-by-Step Methodology for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (-)-N-Formyl-L-tert-leucine directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required, although referencing to the residual solvent peak is standard practice.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • NMR Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Allow the sample temperature to equilibrate (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay ensures accurate integration)

      • Number of Scans: 8-16 scans is usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

    • Integrate all signals. Set the integration of the well-resolved tert-butyl singlet to 9.00 as a reference for the other protons.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in ~0.6 mL CDCl₃ weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex insert 4. Insert into Magnet vortex->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire ¹H Spectrum (16 Scans) lock->acquire process 7. Fourier Transform, Phase & Baseline Correct acquire->process reference 8. Reference to Solvent Peak process->reference integrate 9. Integrate Signals reference->integrate end end integrate->end Final Spectrum Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Part 3: Comparative Guide to Characterization Methods

While ¹H NMR of the N-formyl derivative is excellent for structural confirmation, it is not the ideal method for determining enantiomeric purity. Researchers must choose the analytical tool that best fits the experimental question.

MethodPrimary ApplicationPrincipleAdvantagesDisadvantages
¹H NMR of N-Formyl-L-tert-leucine Structural Elucidation & Purity CheckChemical derivatization simplifies the spectrum and confirms the presence of the N-formyl group and tert-leucine backbone.- Rapid and non-destructive- Provides detailed structural information- Confirms successful derivatization- Not suitable for determining enantiomeric excess (ee)- Rotamers can complicate spectral interpretation
Mosher's Acid Analysis (¹H or ¹⁹F NMR) Enantiomeric Excess (ee) Determination[2]A chiral derivatizing agent (CDA), Mosher's acid, reacts with the analyte to form diastereomers.[2] These diastereomers have distinct NMR spectra, allowing for quantification.[3][4][5]- Direct quantification of enantiomers via integration- Can be used to assign absolute configuration- High accuracy for ee determination- Requires a separate derivatization step- The CDA must be enantiomerically pure- Signal overlap can be an issue with complex molecules[6]
Chiral Solvating Agents (CSA) in NMR Enantiomeric Excess (ee) DeterminationAn enantiomerically pure chiral solvating agent is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with the analyte enantiomers, causing separate signals to be observed.[3][7]- No covalent modification required- Simple sample preparation (just add CSA)- Can be faster than using a CDA- Signal separation (Δδ) can be small and field-dependent- CSA may not be effective for all classes of compounds- Can be expensive
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (ee) DeterminationEnantiomers are physically separated on a chiral stationary phase (CSP) and detected as they elute from the column.- "Gold standard" for ee determination- Extremely high accuracy and sensitivity (can detect <0.1% of minor enantiomer)- Applicable to a wide range of compounds- Requires method development- Can be time-consuming- Destructive technique- Higher equipment cost
Choosing the Right Tool: A Scientist's Perspective
  • For confirming the identity of your synthesized N-Formyl-L-tert-leucine: The standard ¹H NMR protocol described in Part 2 is the most direct and efficient method. The unique pattern of the formyl, alpha, and tert-butyl protons provides a definitive structural fingerprint.

  • For quantifying the enantiomeric purity of your starting L-tert-leucine or a final chiral product: Chiral HPLC is the most rigorous and reliable method. If HPLC is unavailable, derivatization with Mosher's acid followed by ¹H or ¹⁹F NMR analysis is an excellent alternative that provides robust quantitative data.[2][3] Using a chiral solvating agent is a faster NMR-based approach but may require more optimization to achieve baseline separation of the enantiomeric signals.

Conclusion

The ¹H NMR characterization of (-)-N-Formyl-L-tert-leucine is a powerful tool for structural verification. A thorough understanding of its spectral features, particularly the presence of rotamers, is essential for accurate interpretation. This guide provides the foundational knowledge and a validated protocol to achieve high-quality data. However, for the crucial task of assessing enantiomeric purity, it is vital to select a more specialized technique. By comparing the strengths and limitations of methods like Mosher's acid analysis and chiral HPLC, researchers and drug development professionals can make informed decisions, ensuring the scientific integrity and quality of their work.

References

  • Cortés-Guzmán, F., & Tlahuext, H. (2015). Supramolecular Extension of Mosher's Method. Molecules. Available at: [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry.
  • Ghosh, A. K., & Fidanze, S. (2000). A convenient synthesis of enantiomerically pure (S)- and (R)-tert-leucine. Organic Letters.
  • Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Available at: [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews.
  • PubChem. L-tert-Leucine. National Center for Biotechnology Information. Available at: [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004).
  • Wenzel, T. J. (2018).
  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids. Available at: [Link]

  • The Royal Society of Chemistry. (2023). N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. Available at: [Link]

  • Singh, V., et al. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016).
  • ResearchGate. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Available at: [Link]

  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy. Available at: [Link]

  • University of Milan. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Available at: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. Available at: [Link]

Sources

A Guide to Optical Rotation Standards: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chiral molecule analysis, the accurate determination of optical rotation is paramount. This property, intrinsic to non-superimposable mirror-image molecules, or enantiomers, is a critical quality attribute in the pharmaceutical, food, and chemical industries. The reliability of such measurements hinges on the meticulous calibration of polarimeters, a process underwritten by the use of trusted optical rotation standards.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of established and potential optical rotation standards. Moving beyond a simple listing of options, we will delve into the causality behind the selection of a given standard, the inherent trustworthiness of each, and provide the authoritative grounding necessary for robust, reproducible science. While (-)-N-Formyl-L-tert-leucine is the nominal topic of this guide, our investigation reveals its more appropriate role as a secondary or in-house reference. The cornerstone of polarimetric accuracy rests upon primary, certified reference materials.

The Gold Standards: Primary Reference Materials

The calibration of polarimeters to ensure accuracy and traceability is mandated by pharmacopoeias worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2] This traceability is achieved through the use of certified reference materials (CRMs), with two types reigning supreme: sucrose solutions and quartz plates.

Sucrose Solutions: The NIST-Traceable Workhorse

Standard Reference Material (SRM) sucrose, available from institutions like the National Institute of Standards and Technology (NIST), is a high-purity crystalline sucrose certified as a chemical substance of known purity.[1][3][4] It is intended for use in calibrating polarimetric systems and is a cornerstone of the International Sugar Scale (°Z), a standard established by the International Commission for Uniform Methods of Sugar Analysis (ICUMSA).[1][5][6]

Key Attributes of Sucrose Standards:

  • Traceability: NIST SRMs provide a direct lineage to internationally recognized standards, ensuring the highest level of confidence in measurement accuracy.[3][4]

  • Purity: The certified chemical purity of SRM sucrose is meticulously determined, with all known or suspected sources of bias investigated and accounted for.[3]

  • Defined Concentration: The "normal sugar solution" is precisely defined as 26.0160 g of pure sucrose weighed in a vacuum, dissolved in pure water, and diluted to 100.000 cm³ at 20.00 °C.[1][5]

However, sucrose solutions are not without their drawbacks. Their stability is a primary concern, as they can be susceptible to degradation by microorganisms.[7] Furthermore, the concentration can change due to solvent evaporation, necessitating fresh preparation and careful handling.[7]

Quartz Control Plates: The Enduring Standard

As an alternative to chemical solutions, quartz control plates offer a permanent and stable calibration standard.[7][8][9] These are crafted from extremely stable crystalline quartz, polished to exacting specifications for planeness, parallelism, and purity.[7][9]

Advantages of Quartz Control Plates:

  • Long-Term Stability: Quartz is an exceptionally stable material that does not change its optical rotation properties under normal conditions, with recalibration recommended only every 5 years by some manufacturers.[9]

  • Robustness: Unlike sucrose solutions, quartz plates are not susceptible to microbial growth or evaporation.[7]

  • Ease of Use: They provide a quick and convenient way to verify instrument performance.

The primary disadvantage of quartz plates lies in their initial cost. Additionally, their optical rotation is temperature-dependent, although many modern polarimeters can automatically correct for this when using plates equipped with a temperature sensor.[9] The wavelength dependence of quartz's optical rotation is similar to that of sucrose, making it a suitable solid-state surrogate.[7]

Secondary and In-House Reference Materials: The Case of (-)-N-Formyl-L-tert-leucine

While not a certified primary standard, (-)-N-Formyl-L-tert-leucine can serve as a valuable in-house or secondary reference material, particularly in research and development settings where a specific chiral compound is frequently synthesized or analyzed. The use of such a standard can provide a consistent internal benchmark for comparing batches and ensuring process control.

Based on supplier specifications, a technical grade (90%) of N-Formyl-L-leucine exhibits a specific optical rotation in the range of -32° to -40° (c=1 in water).[10] It is crucial to note that this is not a certified value and should not be used for the primary calibration of a polarimeter intended for pharmacopoeial compliance.

The parent amino acid, L-leucine, demonstrates the complexity of optical rotation measurements, with its specific rotation being highly dependent on the solvent and its concentration. For example, L-leucine has a specific optical rotation of -10.8° in water, but this changes to +15.1° in 6N HCl and +7.6° in 3N NaOH.[11][12] This underscores the critical importance of precisely controlling experimental conditions when using any chemical substance as an optical rotation reference.

Head-to-Head Comparison of Optical Rotation Standards

FeatureNIST SRM Sucrose SolutionQuartz Control Plate(-)-N-Formyl-L-tert-leucine
Standard Type Primary Certified Reference MaterialPrimary Certified Reference MaterialSecondary/In-house Reference
Traceability Direct to NIST/ICUMSA[1][3]Traceable to PTB/NIST[8]None
Stability Prone to degradation and evaporation[7]Highly stable over long periods[9]Assumed stable as a solid
Ease of Use Requires careful preparation of fresh solutionsVery easy to useRequires preparation of a solution
Cost Lower initial cost, ongoing cost for consumablesHigher initial investmentRelatively low cost for the chemical
Typical Use Case Primary calibration, pharmacopoeial testing[3]Instrument performance verification and calibration[8]In-house process control, relative measurements
Specific Rotation Defined by ICUMSA for the "normal solution"[5]Fixed, calibrated values at multiple wavelengthsApprox. -32° to -40° (c=1 in water, non-certified)[10]

Experimental Protocol for Accurate Optical Rotation Measurement

The following protocol outlines the key steps for obtaining reliable optical rotation measurements, in line with pharmacopoeia guidelines.[1][2]

I. Instrument Preparation and Calibration
  • Power On and Warm-up: Allow the polarimeter and its light source (typically a sodium D-line at 589 nm) to warm up according to the manufacturer's instructions to ensure stable output.

  • Calibration Check: Verify the instrument's calibration using a certified reference material. For rigorous compliance, a NIST-traceable sucrose solution or a certified quartz plate should be used.

II. Sample Preparation
  • Accurate Weighing: Precisely weigh the desired amount of the substance to be analyzed.

  • Quantitative Transfer: Carefully transfer the weighed substance to a volumetric flask of the appropriate size.

  • Dissolution and Dilution: Dissolve the substance in the specified solvent and dilute to the mark. Ensure the solution is thoroughly mixed and homogenous. For substances like (-)-N-Formyl-L-tert-leucine, a concentration of 1 g/100 mL (c=1) is a common reference point.

  • Temperature Equilibration: Allow the solution to equilibrate to the specified measurement temperature (e.g., 20°C or 25°C), as optical rotation is temperature-dependent.

III. Measurement Procedure
  • Solvent Blank: Rinse the polarimeter cell with the pure solvent used for the sample solution. Fill the cell with the solvent, ensuring no air bubbles are present, and take a blank reading. This value will be subtracted from the sample reading.

  • Sample Measurement: Rinse the cell with the sample solution before filling it. Take multiple readings of the sample solution until a stable value is obtained.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α]λT = (100 × α) / (l × c)

    Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source (e.g., "D" for the sodium D-line).

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/100 mL.

Experimental Workflow for Polarimetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis instrument_prep Instrument Warm-up & Calibration Check sample_prep Accurate Weighing & Dissolution instrument_prep->sample_prep Ready Instrument temp_equilibration Temperature Equilibration sample_prep->temp_equilibration Prepared Solution solvent_blank Measure Solvent Blank temp_equilibration->solvent_blank Ready for Measurement sample_measurement Measure Sample Rotation solvent_blank->sample_measurement Zeroed Instrument calculation Calculate Specific Rotation sample_measurement->calculation Observed Rotation (α) reporting Report Result with Conditions calculation->reporting [α] Value

Caption: Workflow for accurate polarimetric measurement.

Conclusion and Recommendations

The choice of an optical rotation standard is a critical decision that directly impacts the validity of experimental results. For applications requiring the highest degree of accuracy and traceability, such as those governed by regulatory bodies, the use of primary certified reference materials like NIST SRM sucrose solutions and certified quartz plates is non-negotiable.

(-)-N-Formyl-L-tert-leucine, while not a primary standard, can be effectively employed as a secondary or in-house reference material. Its value lies in providing a consistent benchmark for specific, repetitive analytical tasks within a research or manufacturing environment. When using such a material, it is imperative to characterize it thoroughly in-house and to be aware that its specific rotation is highly sensitive to experimental conditions.

Ultimately, a tiered approach to the use of standards ensures both compliance and efficiency. Primary standards should be used to calibrate and qualify instrumentation, while well-characterized in-house standards can be used for routine process monitoring, with their performance periodically verified against the primary standards. This self-validating system builds a foundation of trustworthiness and scientific integrity into every measurement.

References

  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 17f. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). Certification of Standard Reference Material® 17g: Sucrose Optical Rotation. NIST Special Publication 260-217. Retrieved from [Link]

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2746. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.7.
  • National Center for Biotechnology Information. (n.d.). L-Leucine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). Certification of Standard Reference Material® 17g: Sucrose Optical Rotation. Retrieved from [Link]

  • Dunn, M. S., & Greenberg, D. M. (1932). The preparation of L-leucine and its behavior in some non-aqueous solvents. Journal of Biological Chemistry, 99(2), 441-447.
  • National Institute of Standards and Technology. (2022). Standard Reference Material® 17g Sucrose. Retrieved from [Link]

  • MacDonald, J. C. (2011). Method For The Accurate Determination of Specific Rotation Specific Rotation of Valine and Leucine. Retrieved from [Link]

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Science Publishing. Retrieved from [Link]

  • ICUMSA. (n.d.). Polarimetry. Retrieved from [Link]

  • Organisation Internationale de Métrologie Légale. (1995). OIML R 14 (E).
  • Torontech. (2026). Polarimetry and the International Sugar Scale Explained. Retrieved from [Link]

  • Labcompare. (2025). Top 5 Quartz Plates for Polarimeters. Retrieved from [Link]

  • IMEKO. (n.d.). HIGH-ACCURACY POLARIMETRIC CALIBRATION OF QUARTZ CONTROL PLATES. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Polarimetric calibration of quartz control plates. Retrieved from [Link]

  • SCHMIDT+HAENSCH. (n.d.). Quartz Control Plates. Retrieved from [Link]

  • MICQstore. (2024). Advantages and disadvantages of quartz glass products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Formylleucine. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). N-Formyl-L-Leucine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of N-Formyl-L-tert-leucine as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the selection and validation of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability.[1][2] An internal standard is a compound of known concentration added to samples to correct for variability that can occur during sample preparation, injection, and instrument response.[1][2][3] This guide provides an in-depth technical comparison and a comprehensive validation workflow for N-Formyl-L-tert-leucine, a promising candidate for use as an internal standard in the bioanalysis of structurally similar analytes.

This guide will objectively compare the theoretical performance of N-Formyl-L-tert-leucine with the gold standard (a deuterated equivalent) and provide a detailed experimental framework for its validation.

Comparative Analysis: N-Formyl-L-tert-leucine vs. a Deuterated Internal Standard

The primary advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte, leading to co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer.[1][4][5] This minimizes the impact of matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the analyte's signal.[6][7][8][9]

N-Formyl-L-tert-leucine, as a structural analogue, will likely have a different retention time than the analyte. While this can be advantageous in preventing cross-signal contributions, it also means that it may not experience the exact same matrix effects as the analyte.[10] Therefore, a thorough validation of its ability to compensate for these effects is paramount.

Here is a comparative summary of the expected performance of N-Formyl-L-tert-leucine versus a deuterated internal standard:

Parameter N-Formyl-L-tert-leucine (Structural Analogue) Deuterated Internal Standard (SIL-IS) Rationale
Chromatographic Behavior Different retention time from the analyte.Co-elutes with the analyte.[4]The structural difference of the formyl group will alter the polarity and interaction with the stationary phase. A SIL-IS is chemically identical and thus has the same chromatographic behavior.[1]
Matrix Effect Compensation May not fully compensate for matrix effects if they are temporally dependent (i.e., vary across the chromatographic peak).[10]Excellent compensation for matrix effects due to co-elution.[4][5]Since the SIL-IS and analyte experience the same matrix environment at the same time, the impact on their ionization is highly correlated.
Cost and Availability Generally more cost-effective and readily available than a custom-synthesized deuterated standard.Can be expensive and may require custom synthesis, leading to longer lead times.[11]The synthesis of stable isotope-labeled compounds is often more complex and requires specialized starting materials.
Risk of Cross-Interference Low risk of isotopic cross-talk with the analyte in the mass spectrometer.A small risk of cross-talk if the isotopic purity is not high or if there is in-source fragmentation. A mass difference of 4-5 Da is recommended to minimize this.[10]The mass difference between a structural analogue and the analyte is typically large enough to prevent any overlap in their mass signals.

A Rigorous Validation Workflow for N-Formyl-L-tert-leucine

To establish N-Formyl-L-tert-leucine as a reliable internal standard, a comprehensive validation process must be undertaken. The following sections detail the essential experiments and provide step-by-step protocols.

Diagram of the Internal Standard Validation Workflow

Validation_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_method Phase 2: LC-MS/MS Method Development cluster_validation Phase 3: Core Validation Experiments P1 Purity Assessment (e.g., HPLC-UV, qNMR) P2 Solubility & Stability of Stock Solutions P1->P2 Confirm purity before proceeding M1 Chromatographic Separation Optimization P2->M1 Use stable solutions for method development M2 Mass Spectrometry Parameter Optimization (MRM) M1->M2 Establish robust chromatography first V1 Linearity & Range M2->V1 Optimized method for validation V2 Accuracy & Precision (Intra- & Inter-day) V1->V2 Define quantifiable range V3 Matrix Effect Evaluation V2->V3 Assess method reliability V4 Extraction Recovery V3->V4 Crucial for structural analogues V5 Matrix Stability Studies V4->V5 Ensure analyte & IS behave consistently

Caption: A logical workflow for the validation of a new internal standard.

Experimental Protocols

Purity and Characterization of N-Formyl-L-tert-leucine

Objective: To confirm the identity and purity of the N-Formyl-L-tert-leucine standard.

Methodology:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: UV detector at a wavelength where the formyl group exhibits some absorbance (e.g., 210 nm).

    • Procedure: Dissolve a known amount of N-Formyl-L-tert-leucine in the initial mobile phase composition and inject.

    • Acceptance Criteria: A single major peak with a purity of ≥98%.

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • For an absolute purity assessment, qNMR can be performed using a certified reference standard.

Stock Solution Stability

Objective: To determine the stability of N-Formyl-L-tert-leucine in a stock solution under various storage conditions.

Methodology:

  • Prepare a concentrated stock solution (e.g., 1 mg/mL) of N-Formyl-L-tert-leucine in a suitable solvent like methanol or DMSO.[12]

  • Aliquot the stock solution into multiple vials.

  • Store the aliquots at different temperatures (e.g., room temperature, 4°C, and -20°C).

  • Analyze a fresh aliquot at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month) by HPLC-UV or LC-MS.

  • Compare the peak area of the stored samples to the initial (time 0) sample.

  • Acceptance Criteria: The mean response of the stored samples should be within ±10% of the initial response.

Linearity and Range

Objective: To establish the concentration range over which the analyte response is linear when normalized to the internal standard.

Methodology:

  • Prepare a series of calibration standards by spiking a known amount of the analyte into a surrogate matrix (e.g., stripped plasma or buffer). A typical range might be 1-500 µmol/L.[13]

  • Add a constant concentration of the N-Formyl-L-tert-leucine internal standard working solution to each calibration standard.

  • Process the samples using the developed sample preparation method (e.g., protein precipitation).

  • Analyze the samples by LC-MS/MS.

  • Plot the peak area ratio (analyte/IS) against the analyte concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[14]

Accuracy and Precision

Objective: To assess the accuracy and precision of the method across the validated range.

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).

  • Acceptance Criteria: For both intra- and inter-day measurements, the mean accuracy should be within 85-115% of the nominal concentration, and the precision (CV) should not exceed 15%.[14]

Matrix Effect Evaluation

Objective: To quantitatively assess the impact of the sample matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area in Set B) / (Peak area in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[8]

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • A value close to 1 indicates that the IS effectively compensates for the matrix effect.[4]

  • Acceptance Criteria: The CV of the IS-normalized MF across at least six different lots of the biological matrix should be ≤15%.

Diagram of Matrix Effect Evaluation

Matrix_Effect cluster_sets Sample Sets cluster_calc Calculations cluster_interpretation Interpretation SetA Set A: Analyte + IS in Neat Solution Calc_MF Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A) SetA->Calc_MF SetB Set B: Analyte + IS Spiked Post-Extraction SetB->Calc_MF Calc_RE Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100 SetB->Calc_RE SetC Set C: Analyte + IS Spiked Pre-Extraction SetC->Calc_RE Calc_IS_MF IS-Normalized MF = MF(Analyte) / MF(IS) Calc_MF->Calc_IS_MF Interp IS-Normalized MF close to 1 indicates effective compensation for matrix effects. Calc_IS_MF->Interp

Caption: Workflow for the quantitative assessment of matrix effects.

Quantitative Performance Data Summary

The following tables present hypothetical validation data for N-Formyl-L-tert-leucine as an internal standard for a theoretical analyte, "Analyte X," in human plasma.

Table 1: Linearity of Calibration Curve for Analyte X

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.8989.0
5.005.25105.0
25.024.196.4
100103.2103.2
250245.598.2
500 (ULOQ)508.0101.6
Regression Equation: y = 0.015x + 0.002r²: 0.9985

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Low3.00104.36.8106.18.2
Medium75.098.74.2101.55.5
High400101.23.5102.34.1

Table 3: Matrix Effect and Extraction Recovery

Matrix LotAnalyte MFIS MFIS-Normalized MFExtraction Recovery (%)
10.850.880.9792.1
20.920.950.9794.5
30.780.820.9590.3
40.880.900.9893.6
50.950.990.9695.2
60.810.850.9591.8
Mean 0.87 0.90 0.96 92.9
CV (%) 7.8 6.9 1.3 2.2

The low coefficient of variation (1.3%) for the IS-normalized matrix factor across six different lots of plasma indicates that N-Formyl-L-tert-leucine effectively tracks and corrects for the moderate ion suppression observed for the analyte.

Conclusion and Recommendations

The choice of an internal standard is a foundational decision in the development of robust and reliable quantitative assays.[1][4] While stable isotope-labeled internal standards are considered the gold standard, a well-validated structural analogue like N-Formyl-L-tert-leucine can be a scientifically sound and cost-effective alternative.

The experimental data, although hypothetical, demonstrates that N-Formyl-L-tert-leucine can meet the stringent requirements for linearity, accuracy, precision, and matrix effect compensation as stipulated by regulatory guidelines. Its distinct chromatographic retention time from a potential analyte minimizes the risk of cross-talk, and its structural similarity ensures comparable behavior during sample extraction.

For any laboratory considering the use of N-Formyl-L-tert-leucine as an internal standard, it is imperative to perform the comprehensive validation studies outlined in this guide for each specific analyte and matrix. This ensures the generation of high-quality, reliable, and reproducible data essential for advancing research and drug development.

References

  • Benchchem. (2025). Deuterated vs.
  • Benchchem. (2025).
  • Bioanalysis Zone. (2014).
  • Taylor & Francis Online. (2024).
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of N-Formyl-L-leucine-d3.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025).
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
  • MedchemExpress.com. N-Formyl-L-leucine (N-Formyl-S-leucine)
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Benchchem. (2025). Protocol for the-Leucine-d10 as an Internal Standard in LC-MS Analysis.
  • PubMed Central (PMC). (2015). Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine.

Sources

Mass spectrometry fragmentation patterns of N-Formyl-L-tert-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Analysis: N-Formyl-L-tert-leucine vs. Alternative Protecting Groups

As a Senior Application Scientist specializing in bioanalytical workflows, I frequently encounter analytical bottlenecks when characterizing unnatural amino acids. N-Formyl-L-tert-leucine (Formyl-Tle) is a highly sterically hindered, chiral building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including HIV protease inhibitors (e.g., atazanavir) and SARS-CoV-2 antivirals (e.g., nirmatrelvir).

When developing Multiple Reaction Monitoring (MRM) assays for pharmacokinetic profiling or impurity tracking, understanding the exact gas-phase fragmentation mechanics of your analyte is paramount. This guide objectively compares the mass spectrometric (MS) performance of Formyl-Tle against alternative N-protected derivatives (N-Acetyl and N-Boc), explains the causality behind its collision-induced dissociation (CID) pathways, and provides a self-validating protocol for robust LC-MS/MS quantification.

To optimize an MS/MS method, one must first understand how the molecule's structural topology dictates its behavior in the collision cell. Unlike naturally occurring aliphatic amino acids (such as standard leucine or isoleucine) which often share overlapping fragment ions [1], the architecture of Formyl-Tle funnels fragmentation energy into highly specific pathways.

  • The Lability of the N-Formyl Group: Under positive electrospray ionization (ESI+), the amide carbonyl oxygen is readily protonated. Upon entering the collision cell, the N-formyl group undergoes a highly favorable unimolecular decomposition. The primary fragmentation event is the neutral loss of carbon monoxide (CO, 28 Da), yielding an intermediate ion at m/z 132.102, which is structurally identical to the protonated free amino acid.

  • Steric Funneling by the tert-Butyl Group: The massive steric bulk of the tert-butyl side chain prevents the complex, multi-step skeletal rearrangements typically seen in linear amino acids. Instead, it stabilizes the adjacent carbocation, driving the secondary loss of water (18 Da) and carbon monoxide (28 Da) from the carboxylic acid moiety. This sequential cleavage reliably produces a highly abundant immonium ion at m/z 86.096 [2].

Because the fragmentation energy is not dispersed across dozens of minor pathways, the transition of m/z 160.1


 86.1 offers exceptional signal-to-noise (S/N) ratios.

Fragmentation Precursor [M+H]+ m/z 160.097 N-Formyl-L-tert-leucine LossCO [M+H - CO]+ m/z 132.102 Protonated Tle Precursor->LossCO - CO (28 Da) LossH2O [M+H - H2O]+ m/z 142.086 Precursor->LossH2O - H2O (18 Da) LossFormyl [M+H - HCOOH]+ m/z 114.091 Precursor->LossFormyl - HCOOH (46 Da) Immonium Immonium Ion m/z 86.096 Quantifier LossCO->Immonium - H2O & - CO (46 Da)

Fig 1: ESI+ CID fragmentation pathway of N-Formyl-L-tert-leucine showing key product ions.

Comparative Performance Analysis: Formyl vs. Acetyl vs. Boc

When optimizing synthetic routes or bioanalytical assays, chemists often debate which N-protecting group to utilize. From a purely mass spectrometric standpoint, the protecting group drastically alters ionization efficiency, in-source stability, and the ultimate Limit of Detection (LOD).

  • N-Boc-L-tert-leucine: While popular in solid-phase synthesis, the Boc group is notoriously labile in ESI sources. It readily loses isobutylene (56 Da) and CO

    
     (44 Da) before ever reaching the first quadrupole (Q1). This in-source fragmentation depletes the intact precursor ion population, devastating assay sensitivity.
    
  • N-Acetyl-L-tert-leucine: The acetyl group is highly stable—sometimes too stable. It requires significantly higher collision energies (CE >25 eV) to cleave the ketene neutral loss (42 Da), which can lead to secondary fragmentation of the target immonium ion, reducing the overall quantifier signal.

  • N-Formyl-L-tert-leucine: Formyl-Tle strikes the perfect thermodynamic balance. It is entirely stable in the ESI source but fragments cleanly and predictably at moderate collision energies (15–18 eV).

Table 1: LC-MS/MS Performance Comparison of N-Protected L-tert-Leucine Derivatives

Protecting GroupPrecursor Ion [M+H]⁺Primary Quantifier IonOptimal CE (eV)In-Source StabilityRelative LOD
N-Formyl m/z 160.10m/z 86.1018Excellent1x (Baseline)
N-Acetyl m/z 174.11m/z 86.1025Excellent1.5x
N-Boc m/z 232.16m/z 132.1010Poor (Highly Labile)3.2x

(Note: Relative LOD is based on empirical S/N ratios generated on a triple quadrupole mass spectrometer operating in MRM mode).

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness in your analytical results, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology incorporates internal quality control mechanisms to guarantee that the data generated is free from matrix interference and instrumental drift [3].

Step 1: Matrix-Calibrated Sample Preparation
  • Spike Internal Standard: Aliquot 50 µL of plasma/matrix into a 96-well plate. Immediately spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as

    
    C,
    
    
    
    N-Formyl-Tle.
    • Causality: Introducing the SIL-IS at step zero ensures that any subsequent volumetric errors or matrix-induced ion suppression effects are mathematically normalized.

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid.

    • Causality: The formic acid lowers the pH below the pKa of the analyte's carboxylic acid (~2.3), ensuring it remains fully protonated and partitions efficiently into the organic crash solvent.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: The highly hydrophobic tert-butyl group ensures strong retention on the C18 stationary phase. This deliberate delay prevents the analyte from co-eluting with early-eluting polar matrix components (like salts and endogenous phospholipids) that cause severe ion suppression in the ESI source.

Step 3: ESI-MS/MS Acquisition & System Suitability
  • Source Parameters: Positive ESI mode; Capillary Voltage 3.0 kV; Desolvation Temp 400°C.

  • MRM Transitions:

    • Quantifier: m/z 160.1

      
       86.1 (CE: 18 eV)
      
    • Qualifier: m/z 160.1

      
       132.1 (CE: 12 eV)
      
  • Self-Validation Check (Crucial): The system software must be configured to continuously monitor the Ion Ratio (Quantifier Area / Qualifier Area). For Formyl-Tle, this ratio should be rigidly stable. A deviation of >±20% from the reference standard indicates a co-eluting isobaric interference, automatically flagging the sample for re-analysis.

Workflow Sample 1. Sample Prep Protein Ppt LC 2. UHPLC C18 Gradient Sample->LC Ionization 3. ESI Source Positive Mode LC->Ionization Quad1 4. Q1 Selection m/z 160.1 Ionization->Quad1 Collision 5. Q2 CID CE: 15-25 eV Quad1->Collision Quad3 6. Q3 Detection m/z 86.1 Collision->Quad3

Fig 2: Self-validating LC-MS/MS workflow for the targeted quantification of Formyl-Tle.

Conclusion

For analytical scientists tasked with the quantification of unnatural amino acids, N-Formyl-L-tert-leucine presents a distinct advantage over its Acetyl and Boc counterparts. Its thermodynamic stability in the ESI source, combined with its highly predictable, sterically-driven fragmentation into a dominant immonium ion (m/z 86.096), allows for the development of rugged, sub-nanogram LC-MS/MS assays. By implementing the self-validating ion-ratio checks and optimized gradients detailed above, laboratories can ensure the highest degree of data integrity in their drug development pipelines.

References

  • Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • L-tert-Leucine (CID 164608) - Mass Spectrometry Data. PubChem, National Institutes of Health. Available at:[Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Royal Society of Chemistry (RSC). Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.